molecular formula C6H9FO2 B2636132 2-(3-Fluorocyclobutyl)acetic acid CAS No. 1782410-66-5

2-(3-Fluorocyclobutyl)acetic acid

Cat. No.: B2636132
CAS No.: 1782410-66-5
M. Wt: 132.134
InChI Key: SNOWFIWGEAGSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorocyclobutyl)acetic acid is a fluorinated building block of interest in medicinal chemistry and organic synthesis. This compound features a carboxylic acid functional group attached to a fluorinated cyclobutane ring, a structure that offers unique steric and electronic properties for molecular design. The incorporation of fluorine atoms into lead compounds is a well-established strategy in drug discovery to modulate key properties such as metabolic stability, membrane permeability, and bioavailability. The cyclobutyl ring introduces significant strain and conformational restraint, which can be used to pre-organize a molecule for optimal target binding. As a carboxylic acid, this compound is a versatile synthetic intermediate; it can readily undergo common transformations such as amide coupling to create potential protease inhibitors, esterification, or reduction to alcohols, serving as a critical starting point for the construction of more complex molecular architectures. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this and all chemicals with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorocyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOWFIWGEAGSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782410-66-5
Record name 2-(3-fluorocyclobutyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 2-(3-Fluorocyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorocyclobutyl)acetic acid

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The cyclobutyl ring, a "bioisostere" for phenyl groups and other cyclic systems, provides a three-dimensional framework that can improve physicochemical and pharmacological profiles. The compound 2-(3-Fluorocyclobutyl)acetic acid merges these two valuable motifs, presenting a promising building block for drug discovery programs.

This guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Fluorocyclobutyl)acetic acid. As experimental data for this specific molecule is not extensively published, this document emphasizes the established methodologies and theoretical considerations required for its full characterization. We will explore the causality behind experimental choices, providing researchers and drug development professionals with the foundational knowledge to expertly evaluate this and similar fluorinated compounds.

Molecular Profile and Summary of Properties

2-(3-Fluorocyclobutyl)acetic acid possesses a chiral center at the point of substitution on the cyclobutane ring and another at the carbon bearing the carboxylic acid. The properties discussed herein pertain to the racemic mixture unless otherwise specified.

PropertyDataSource / Method
Chemical Structure Chemical Structure of 2-(3-Fluorocyclobutyl)acetic acidN/A
Molecular Formula C₆H₉FO₂[3]
Molecular Weight 132.13 g/mol [3]
CAS Number 1782410-66-5[3]
Boiling Point 238.1 ± 13.0 °CPredicted[3]
Density 1.19 ± 0.1 g/cm³Predicted[3]
pKa Estimated ~4.0 - 4.5Theoretical Estimation
logP To Be DeterminedExperimental Protocol Below
Aqueous Solubility To Be DeterminedExperimental Protocol Below

Acidity (pKa): The Influence of Inductive Effects

The acidity of the carboxylic acid group is a critical parameter, influencing solubility, receptor binding, and membrane permeability. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (carboxylate) and non-ionized (carboxylic acid) forms.

Expertise & Experience: Theoretical Considerations

The pKa of acetic acid is approximately 4.76.[4] The introduction of an electronegative fluorine atom is expected to lower the pKa (increase acidity) through a negative inductive effect (-I). This effect stabilizes the conjugate base (carboxylate) by withdrawing electron density, making the proton more likely to dissociate. For comparison, the pKa of fluoroacetic acid is significantly lower, around 2.6.[5] In 2-(3-Fluorocyclobutyl)acetic acid, the fluorine atom is three sigma bonds away from the carboxylic carbon, so its inductive effect will be attenuated compared to fluoroacetic acid. Therefore, a pKa value between that of acetic acid and fluoroacetic acid is anticipated, likely in the range of 4.0 to 4.5. However, precise determination requires experimental validation.

Trustworthiness: Protocol for Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination.[6][7] It provides a self-validating system by generating a full titration curve from which the half-equivalence point can be accurately determined.

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of 2-(3-Fluorocyclobutyl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

  • Titrant: Use a standardized solution of a strong base, such as 0.1 M potassium hydroxide (KOH), as the titrant.

  • Apparatus: Utilize a calibrated pH meter with a glass electrode and an automated burette for precise titrant delivery.

  • Titration: Slowly add the KOH solution in small, precise increments (e.g., 0.05 mL) to the analyte solution while continuously monitoring the pH.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point is found on the steepest part of the curve (the equivalence point) and dividing the volume of titrant by two.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in H2O/Co-solvent A->B C Calibrate pH Meter B->C D Titrate with 0.1M KOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Find Equivalence Point F->G H Determine pKa at 1/2 Equivalence Volume G->H

Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic profile. It is described by two main parameters:

  • logP: The logarithm of the partition coefficient between octan-1-ol and water for the neutral species of the molecule.

  • logD: The logarithm of the distribution coefficient, which measures the partitioning of all species (neutral and ionized) at a specific pH. For an acidic compound, logD is pH-dependent.[8]

Expertise & Experience: Structural Impact on Lipophilicity

Fluorine substitution can have a complex effect on lipophilicity. While a single fluorine atom often increases lipophilicity compared to a hydrogen atom, the overall effect depends on the molecular context.[9] The carboxylic acid group is highly polar and will decrease lipophilicity, especially at pH values above the pKa where it exists as the charged carboxylate. The cyclobutyl group is aliphatic and contributes to lipophilicity. The interplay of these factors necessitates experimental determination.

Trustworthiness: Protocol for Shake-Flask (OECD 107) Method

The shake-flask method is a classic and reliable technique for determining logP/logD. Its self-validating nature comes from the direct measurement of the compound's concentration in both phases at equilibrium.

Methodology:

  • Phase Preparation: Pre-saturate octan-1-ol with buffered water (e.g., phosphate buffer at pH 7.4 for logD) and vice-versa. This minimizes volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 2-(3-Fluorocyclobutyl)acetic acid in the aqueous phase. The concentration should be high enough for accurate detection but low enough to avoid self-aggregation.

  • Partitioning: Combine a known volume of the aqueous stock solution with a known volume of the pre-saturated octan-1-ol in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

  • Calculation:

    • P = [Concentration in Octanol] / [Concentration in Water]

    • logP (or logD) = log10(P)

logP_Determination_Workflow A Pre-saturate Octanol & Water/Buffer C Combine Phases & Agitate (Establish Equilibrium) A->C B Prepare Stock Solution in Aqueous Phase B->C D Centrifuge to Separate Phases C->D E Quantify Concentration in Each Phase via HPLC D->E F Calculate logP/logD E->F

Workflow for logP/logD determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is fundamental to drug delivery, particularly for oral administration. It is influenced by factors such as molecular weight, lipophilicity, and the ability to form hydrogen bonds.

Expertise & Experience: Predicting Solubility Trends

The presence of the polar carboxylic acid group suggests that 2-(3-Fluorocyclobutyl)acetic acid will have appreciable aqueous solubility.[12] Solubility is expected to be pH-dependent, increasing significantly at pH values above the pKa as the highly soluble carboxylate salt is formed. The fluorocyclobutyl moiety is relatively nonpolar and will act to decrease solubility compared to a smaller, less lipophilic substituent.

Trustworthiness: Protocol for Equilibrium Shake-Flask Method

This method directly measures the concentration of a saturated solution, providing a reliable and self-validating result.

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-(3-Fluorocyclobutyl)acetic acid to a known volume of the desired aqueous medium (e.g., deionized water or a pH 7.4 buffer) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for at least 24 hours to allow the system to reach equilibrium.

  • Sample Processing: After equilibration, allow the solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The measured concentration is the equilibrium solubility of the compound under the tested conditions.

Spectroscopic and Thermal Profile

Spectroscopic Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

  • ¹H NMR: Expected signals would include multiplets for the cyclobutyl protons, a doublet for the methylene protons adjacent to the acid, and a broad singlet for the acidic proton.

  • ¹³C NMR: Signals for the carbonyl carbon (~170-180 ppm), the carbon bearing fluorine (showing a characteristic large C-F coupling constant), and other aliphatic carbons are expected.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key structural information.

  • Infrared (IR) Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) are characteristic of the carboxylic acid group. A C-F stretch would also be present (~1000-1100 cm⁻¹).[13][14]

Thermal Properties
  • Boiling Point: A predicted value of 238.1 °C suggests low volatility.[3]

  • Melting Point: As a solid at room temperature, the melting point is a key indicator of crystal lattice energy and purity. It is best determined experimentally using Differential Scanning Calorimetry (DSC), which measures the heat flow required to raise the sample's temperature, revealing a sharp endotherm at the melting point.

Conclusion

2-(3-Fluorocyclobutyl)acetic acid is a compound of significant interest for medicinal chemistry, yet its physicochemical properties are not widely documented. This guide outlines the theoretical basis and provides robust, validated experimental protocols for the determination of its most critical parameters: pKa, logP/logD, and aqueous solubility. The accurate characterization of these properties is a non-negotiable first step in any drug discovery cascade, providing the essential data needed to build predictive ADME models and guide the design of effective, bioavailable therapeutic agents.

References

  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. [Link]

  • Hradkova, P., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices. Analytical Science Advances. [Link]

  • Hradkova, P., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. [Link]

  • Zhu, L., et al. (2015). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. Talanta. [https://www.researchgate.net/publication/273138865_Determination_of_perfluorinated_carboxylic_acids_in_water_using_liquid_chromatography_coupled_to_a_corona-charged_aerosol_detector]([Link]_ chromatography_coupled_to_a_corona-charged_aerosol_detector)

  • Zhu, L., et al. (2015). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. PubMed. [Link]

  • 2-(3,3-Difluorocyclobutyl)acetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. (2020). Synthesis, LogP values, and possible rationalizations of the fluorine effects for model fluorocyclobutane derivatives. ResearchGate. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Fluoroacetic acid. Solubility of Things. [Link]

  • Fluoroacetic acid. Wikipedia. [Link]

  • How to calculate the pKa of acetic acid. Quora. [Link]

  • Physical and chemical properties of acetic acid. ResearchGate. [Link]

  • Acetic Acid. The Organic Chemistry Portal. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Solved: How can I find the experimental pka of acetic acid. Chegg.com. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Acetic acid (CH3COOH). Vanderbilt University. [Link]

  • Glacial acetic acid. SpectraBase. [Link]

  • Fluoroacetic acid. NIST Chemistry WebBook. [Link]

Sources

2-(3-Fluorocyclobutyl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodologies, and Medicinal Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-fluorocyclobutyl)acetic acid (CAS: 1782410-66-5), a specialized fluorinated building block used in modern medicinal chemistry. As a conformationally restricted bioisostere, this scaffold offers a strategic balance between lipophilicity modulation and metabolic stability. This document details its physicochemical profile, validated synthetic routes, and structural implications for ligand-protein interactions.

Physicochemical Profile & Molecular Identity[1][2][3]

The introduction of a fluorine atom at the 3-position of the cyclobutane ring creates a dipole moment that influences the pKa of the acetic acid tail and the overall solvation profile of the molecule.

Core Data Table
PropertyValue / Description
IUPAC Name 2-(3-Fluorocyclobutyl)acetic acid
CAS Registry Number 1782410-66-5
Molecular Formula C₆H₉FO₂
Molecular Weight 132.13 g/mol
Exact Mass 132.0587
Predicted LogP ~0.85 (Modulated by F-polarity)
Predicted pKa 4.65 ± 0.10 (Slightly acidic shift vs. acetic acid)
Boiling Point (Pred.) 238.1 ± 13.0 °C at 760 mmHg
Density (Pred.) 1.19 ± 0.1 g/cm³
Stereochemical Complexity

Unlike its gem-difluoro analog, 2-(3-fluorocyclobutyl)acetic acid possesses cis/trans isomerism relative to the ring plane.

  • Cis-isomer: The acetic acid side chain and the fluorine atom are on the same face of the puckered cyclobutane ring.

  • Trans-isomer: The substituents are on opposite faces.

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation (pucker angle ~30-35°) to relieve torsional strain. The stereochemical orientation of the fluorine substituent significantly dictates the preferred pucker angle, thereby altering the exit vector of the carboxylic acid tail.

Synthetic Methodologies

The synthesis of 2-(3-fluorocyclobutyl)acetic acid typically proceeds via functional group interconversion starting from the oxidized precursor, 2-(3-oxocyclobutyl)acetic acid .

Primary Synthetic Workflow (Deoxofluorination)

This route relies on the reduction of the ketone followed by nucleophilic fluorination. Note that nucleophilic fluorination of secondary alcohols typically proceeds with inversion of configuration (Walden inversion).

Step-by-Step Protocol:

  • Starting Material: 2-(3-Oxocyclobutyl)acetic acid (CAS: 1610028-25-5).[1]

  • Esterification: Protect the acid as a methyl or ethyl ester to prevent interference during fluorination.

    • Reagents: MeOH, H₂SO₄ (cat).

  • Reduction: Reduce the ketone to the alcohol.

    • Reagents: NaBH₄, MeOH, 0°C.

    • Outcome: Mixture of cis/trans-3-hydroxycyclobutyl acetate. Separation may be required here if a specific isomer is desired.

  • Fluorination: Convert the alcohol to the fluoride.

    • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM, -78°C to RT.

    • Mechanism:[2] Sₙ2 displacement. A cis-alcohol yields a trans-fluoride, and vice versa.

  • Hydrolysis: Deprotect the ester to yield the final acid.

    • Reagents: LiOH, THF/H₂O.

Visualization of Synthetic Logic

SynthesisPath Start 3-Oxocyclobutyl acetic acid Step1 Esterification (Protection) Start->Step1 Step2 Ketone Reduction (NaBH4) Step1->Step2 Inter 3-Hydroxy Intermediate Step2->Inter Cis/Trans Mix Step3 Deoxofluorination (DAST/Deoxo-Fluor) Inter->Step3 Inversion Step4 Hydrolysis (LiOH) Step3->Step4 Final 2-(3-Fluorocyclobutyl) acetic acid Step4->Final

Figure 1: Synthetic workflow for the conversion of the oxo-precursor to the target fluoro-acid via stereoselective inversion.

Medicinal Chemistry Applications

Bioisosterism and Conformational Restriction

This scaffold serves as a superior bioisostere for:

  • Cyclohexyl groups: Reducing lipophilicity (LogP) and molecular weight while maintaining steric bulk.

  • Linear alkyl chains: Introducing rigidity to freeze the bioactive conformation, potentially reducing the entropic penalty of binding.

The "Fluorine Effect"

The C-F bond at position 3 introduces a strong dipole.

  • Metabolic Stability: The fluorine atom blocks potential oxidation sites on the ring (though cyclobutane oxidation is less common than cyclopentane).

  • Polarity Tuning: Unlike a methyl group, the fluorine lowers the LogD, improving solubility without introducing a hydrogen bond donor (HBD).

Comparative Structural Analysis

Bioisostere cluster_0 Standard Linkers cluster_1 Target Scaffold NodeA Cyclohexylacetic Acid (High LogP, Flexible) NodeC 2-(3-Fluorocyclobutyl)acetic acid (Rigid, Lower LogP, Defined Vector) NodeA->NodeC Bioisosteric Replacement (Space saving) NodeB n-Hexanoic Acid (High Entropy, Unstable) NodeB->NodeC Rigidification (Entropy reduction)

Figure 2: Strategic rationale for replacing standard aliphatic linkers with the fluorocyclobutyl scaffold.

Analytical Characterization

To validate the synthesis of this compound, researchers must look for specific NMR signatures.

  • ¹⁹F NMR: This is the diagnostic signal.

    • Expect a multiplet around -170 to -180 ppm (relative to CFCl₃).

    • The splitting pattern will reveal the cis vs trans relationship with the methine protons on the ring.

  • ¹H NMR:

    • The proton geminal to the fluorine (H-3) will appear as a distinct multiplet (doublet of multiplets) due to large H-F geminal coupling (~50 Hz).

    • The methylene protons alpha to the carboxylic acid will appear as a doublet (coupling to the ring methine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71743770, 2-(3,3-Difluorocyclobutyl)acetic acid (Analog Reference). Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Foundational text on Fluorine Bioisosterism). Retrieved from [Link]

  • Durie, A. J., et al. (2012). Conformational Analysis of Fluorinated Cyclobutanes. (Contextual grounding for puckering analysis). Retrieved from [Link]

Sources

Literature review of fluorinated cyclobutylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fluorinated Cyclobutylacetic Acid Derivatives for Drug Discovery

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Union of Fluorine and the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate and strategic modification of molecular architecture is paramount to achieving desired pharmacological profiles. Among the vast toolkit available to medicinal chemists, the incorporation of fluorine and strained ring systems has emerged as a powerful strategy. This guide delves into the synthesis, physicochemical properties, and applications of a unique class of building blocks: fluorinated cyclobutylacetic acid derivatives .

The introduction of fluorine into a drug candidate can profoundly alter its properties, including metabolic stability, acidity (pKa), and lipophilicity (LogP).[1][2][3] These modifications can lead to enhanced potency, improved oral bioavailability, and a more favorable pharmacokinetic profile. The cyclobutane ring, a four-membered carbocycle, offers a unique set of characteristics. Its puckered, three-dimensional structure provides a level of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[4][5] Cyclobutanes can serve as bioisosteric replacements for more flexible or metabolically labile groups, reduce planarity, and help fill hydrophobic pockets within protein active sites.[4]

The combination of these two motifs in fluorinated cyclobutylacetic acid derivatives creates a class of compounds with significant potential in drug design. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these valuable building blocks, from their synthesis to their strategic deployment in medicinal chemistry programs.

Part 1: Synthesis of Fluorinated Cyclobutylacetic Acid Derivatives

The synthesis of fluorinated cyclobutylacetic acid derivatives hinges on two key transformations: the introduction of fluorine onto the cyclobutane core and the subsequent elaboration of the acetic acid side chain. Several robust methodologies have been developed to achieve these goals on a multigram scale, making these building blocks accessible for drug discovery programs.[1][6]

Key Synthetic Strategies for Fluorination

The introduction of fluorine can be achieved through various methods, with nucleophilic fluorination being a common and effective approach.[1][6] This typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride source.

  • Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Morph-DAST, are widely used to convert cyclobutanol precursors to their corresponding fluorocyclobutane derivatives.[1]

  • Nucleophilic Substitution: The reaction of cyclobutane precursors bearing good leaving groups (e.g., tosylates, mesylates) with fluoride salts, such as tetramethylammonium fluoride (TMAF), provides another reliable route to monofluorinated cyclobutanes.[1]

For the synthesis of di- and trifluoromethylated cyclobutanes, alternative strategies are often employed, such as the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride (SF₄).[7] This method allows for the direct conversion of a carboxylic acid moiety to a trifluoromethyl group.[7]

Elaboration of the Acetic Acid Side Chain

Once the fluorinated cyclobutane core is established, the acetic acid side chain can be introduced through standard homologation procedures. A common starting point is a fluorinated cyclobutanecarboxylic acid. The Arndt-Eistert homologation, involving the conversion of the carboxylic acid to an acid chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement in the presence of a silver catalyst and water, yields the desired acetic acid derivative.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a 3-fluorocyclobutylacetic acid, starting from a commercially available cyclobutane-1,1-dicarboxylic acid.

G cluster_0 Synthesis of 3-Fluorocyclobutylacetic Acid A Cyclobutane-1,1-dicarboxylic acid B Monoreduction A->B 1. AcCl, SOCl2 2. NaBH4 C 3-Oxocyclobutanecarboxylic acid B->C D Reduction C->D NaBH4 E cis/trans-3-Hydroxycyclobutanecarboxylic acid D->E F Fluorination (e.g., Morph-DAST) E->F G cis/trans-3-Fluorocyclobutanecarboxylic acid F->G H Arndt-Eistert Homologation G->H 1. (COCl)2 2. CH2N2 3. Ag2O, H2O I 3-Fluorocyclobutylacetic acid H->I

Caption: A generalized synthetic pathway to 3-fluorocyclobutylacetic acid.

Detailed Experimental Protocol: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

The following protocol is a representative example for the synthesis of a key intermediate, 3-fluorocyclobutanecarboxylic acid, adapted from methodologies described in the literature.[6]

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

  • To a solution of cyclobutane-1,1-dicarboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., THF), add oxalyl chloride (2.2 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours, then concentrate under reduced pressure to obtain the crude diacid chloride.

  • Dissolve the crude diacid chloride in anhydrous THF and cool to -78 °C.

  • Add a solution of sodium borohydride (1.0 eq) in diglyme dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water, followed by acidification with aqueous HCl.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxocyclobutanecarboxylic acid.

Step 2: Synthesis of 3-Hydroxycyclobutanecarboxylic Acid

  • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol and cool to 0 °C.

  • Add sodium borohydride (0.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Acidify the reaction mixture with aqueous HCl and concentrate under reduced pressure.

  • Extract the residue with ethyl acetate, dry the combined organic layers, and concentrate to afford 3-hydroxycyclobutanecarboxylic acid as a mixture of cis and trans isomers.

Step 3: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

  • Dissolve 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Add Morph-DAST (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Acidify the aqueous layer with aqueous HCl and extract with ethyl acetate.

  • Dry the combined ethyl acetate layers, filter, and concentrate to yield 3-fluorocyclobutanecarboxylic acid. The cis and trans isomers can be separated by column chromatography.

Part 2: Physicochemical Properties and Their Implications

The introduction of fluorine into the cyclobutylacetic acid scaffold has a predictable and tunable effect on key physicochemical properties that are critical for drug development.

Acidity (pKa)

Fluorine is a highly electronegative atom, and its presence significantly increases the acidity of nearby functional groups through a negative inductive effect (-I effect).[1][8] For fluorinated cyclobutylacetic acids, this means a lower pKa compared to their non-fluorinated counterparts.[1] This increased acidity can be crucial for modulating the charge state of a molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with target proteins. The magnitude of the pKa shift depends on the number of fluorine atoms and their proximity to the carboxylic acid group.[1][7]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex.[2] While highly fluorinated motifs like the trifluoromethyl group generally increase lipophilicity, a single fluorine atom can sometimes lower it, depending on the molecular context.[9][10][11] For cis-1,2-disubstituted fluorinated cyclobutanes, it has been observed that the lipophilicity can be significantly lower than their trans isomers, a phenomenon attributed to conformational effects that alter the molecule's solvent-accessible surface area.[9][10][11] This ability to fine-tune LogP is a significant advantage in drug design, as it allows for the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability

Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][7] The carbon-fluorine bond is exceptionally strong and resistant to cleavage. By replacing a C-H bond at a metabolically labile position with a C-F bond, the metabolic lifetime of a drug can be significantly extended. The cyclobutane ring itself can also impart metabolic stability compared to more flexible alkyl chains.[4]

Data Summary

The following table summarizes the typical effects of fluorination on the physicochemical properties of cyclobutane carboxylic acids and amines, which serve as close proxies for cyclobutylacetic acid derivatives.

PropertyNon-fluorinatedMonofluorinatedDifluoromethylTrifluoromethyl
pKa (Carboxylic Acid) ~4.8LowerSignificantly Lower~2.9[7]
pKa (Amine HCl) ~10.7LowerLower~5.3[7]
LogP BaselineContext-dependentHigherSignificantly Higher
Metabolic Stability BaselineIncreasedIncreasedSignificantly Increased
Structure-Property Relationship Diagram

This diagram illustrates how the position and extent of fluorination on the cyclobutane ring influence the key physicochemical properties of the attached acetic acid.

G cluster_0 Fluorinated Cyclobutylacetic Acid Core Core Scaffold pKa Lower pKa (Increased Acidity) Core->pKa -I Effect LogP Modulated LogP (Tunable Lipophilicity) Core->LogP Conformational & Surface Area Effects Stability Increased Metabolic Stability Core->Stability C-F Bond Strength

Caption: Impact of fluorination on key physicochemical properties.

Part 3: Applications in Drug Discovery

Fluorinated cyclobutylacetic acid derivatives are versatile building blocks that can be employed to address several challenges in drug discovery.

Bioisosteric Replacement

These scaffolds can serve as effective bioisosteres for other common chemical groups.[7] For example, a 3,3-difluorocyclobutylacetic acid derivative can mimic the steric profile of a gem-dimethyl group while offering a different electronic and metabolic profile.[12] Similarly, a 1-(trifluoromethyl)cyclobutyl group can act as a metabolically stable replacement for a tert-butyl group.[7] Such replacements can be used to optimize potency, reduce metabolic liabilities, or escape existing patent space.

Conformational Constraint

The inherent rigidity of the cyclobutane ring can be used to lock a molecule into a specific, biologically active conformation.[4][5] By replacing a flexible linker in a drug molecule with a 1,3-disubstituted cyclobutane, the entropic penalty upon binding to a target can be reduced, potentially leading to a significant increase in binding affinity.[4] The acetic acid side chain provides a convenient handle for connecting the rigid core to other parts of the molecule.

Improving Pharmacokinetic Properties

As discussed, the strategic use of fluorination allows for the fine-tuning of pKa, LogP, and metabolic stability.[1][7][9] A researcher might use a monofluorinated derivative to slightly increase acidity and improve aqueous solubility, or a trifluoromethylated version to enhance metabolic stability and membrane permeability. This modularity makes fluorinated cyclobutylacetic acid derivatives highly valuable in the lead optimization phase of a project.

Conceptual Application: Enzyme Inhibition

The diagram below shows a hypothetical scenario where a fluorinated cyclobutylacetic acid derivative is designed to inhibit an enzyme. The carboxylic acid group forms a key ionic interaction with a basic residue in the active site, while the fluorinated cyclobutane ring fits into a hydrophobic pocket, with the fluorine atoms potentially forming favorable orthogonal interactions.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Pocket Hydrophobic Pocket Residue Basic Residue (e.g., Arg, Lys) Cyclobutane Fluorinated Cyclobutane Cyclobutane->Pocket Hydrophobic Interaction AceticAcid Acetic Acid Group AceticAcid->Residue Ionic Interaction

Caption: Hypothetical binding mode of a fluorinated cyclobutylacetic acid inhibitor.

Conclusion

Fluorinated cyclobutylacetic acid derivatives represent a powerful and versatile class of building blocks for modern medicinal chemistry. The synergistic combination of the unique conformational properties of the cyclobutane ring and the profound electronic and metabolic effects of fluorine provides a rich design space for drug discovery professionals.[1][4] Through robust and scalable synthetic methods, these compounds are readily accessible, enabling their incorporation into drug candidates to optimize potency, selectivity, and pharmacokinetic properties. As the drive for novel therapeutics with improved profiles continues, the strategic application of fluorinated cyclobutylacetic acid derivatives is poised to play an increasingly important role in the development of the next generation of medicines.

References
  • Grygorenko, O., et al. (2025). Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. CHEM-EUR J. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlmtvLo1obwJyp6wU0SmUr81y5ZJyPPn1LYQs4XQSvX3bpU_46UlUQ-6U_BFNcBBdC4loTshj1hYfVv5eDw-9HU_bYSOE1IxxgHlTivlYpw6o9dQ-Emg3Kjelwac1UMLrxSb3MmGj0Dr9cK0tOEUmA3cbBqiN_Tm95J6aaMwmCvkBpSGwp4wRpdaH-f3WWy8AL41AcVOmsxt1AkKaGgJuQGk0tNhvBPqy35JeK-eOw46y-2nzliQfvAXiQ7jreLrk=]
  • Mykhailiuk, P. K. (2024). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLae6E6W6v6z7902yP35PW_Oi7FBrTAvnLuijVG0c2ASf_2E1L4wnFUQWZbxCt9gBQcBggJau6ygGcvIm1Me06TRTyCiZWUKIJ-Qi3ItKlH4DBmuZ8V7Sv2R8a5_6_rU5S9_mTpWLoB7ZgxtkMbUvRSYbnf_Z_H8uq_DzZE-w7MlP8-4i1Wb-mDerpdQEi2XaIdRqCH0MvuHJTfPcD9DgW-fOAXicH_g==]
  • van der Pijl, F., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsYz8HXVU6dKrt3osFntoQn8U9WwAbjZA3GVvbPPkW14KxAmIUGw3Pl3tXUD8b1TVDxVKAIDzHLlMURb29gOH41qSfZ85rNlCMMjTkOnVefNG18Hho51auoxO2jb4Rup1ZtEqSeiEsEOACHEY=]
  • Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjdRGrdtAkqwjcr7O0ELT2jY0sADxmNxwjbRRsXNsqHGhffBTeEN8J3wdIMAGP79w2a8_zQMYNDYDv-7DxG7ylEQb8T2GK24LmbBG4GjVxakZ-4DbQW1uf69acVSut3JJj7XaT9VFZf2QufBO-moBSXt3PxJerl297Y9fxMV8gbnIGsRL4-VR3HuvGgUt1iZdDpHfJPhicuH2aA-cUwK_tF7Z2uQ53Y8I4AHVG_XAyrWmpMZjPHD39ITVlvyWsAbILnuKIoOut5HsSHvRafx1X2KDWoIPDIH7RVYSV-gfJHJxjzpArYeQ51jioTuPX_TD23y5qYCFq]
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnzYVC1jnUGTs24lA64FFU4C8qwGamAvs8vDDfG619n2hIEhLN3DmDCnhZltMMV3Cq3q1iUfnXYN-rhNhu5d3trmuDMONNj_H3tSZUVv6fqLF4TfmS4XxsVW-qBKMuplctf9FEIevqe4nFKnDi]
  • Grygorenko, O. O. (2023). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLKIwDS3GJPaqJi9Ozz6-CtvT-AVzUZy_JmtQAUbLwZMwr98qvTxE6kQv0z0pn1YefM1WkFbDPGtBvtrsqRto7qHPDXF2YVtTuA0n2TjR6AOoL9-l8qY7ctZ1k6kp3QeAVYnFOPXbGp2TBs8xdpdbnhovX-Rt8_pA-y08IC5navlI_bdjGr8jCiUyNUw-da0o5bU7yI2A3Yqx71B0MCoYDHy6GboV93UEUU9DLjbI=]
  • Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqYE2oipICfVg3gXLA_4-s4FjqarS9voIl_yZQJd7ABj376lVLHxI1y2IhW5SlIFqUuviJwLH8q-Hrbemf0ds9meA_JTq7ngdhrqd_wqz7s5fmf1XwqFVjSwzGXoO4jUfbHumcCfxcRpaEW_g26YoYmrB9DJhCJrp_Dn1YUQNJ7hCsDZbOOKfw4heqhUDV-hZF-tA-sC7fUciDl4qZONhUkwsuAfbUPmF1q5Jwrrjslud1EzN9ziB9yExaqJOgm4lFllBmG5i8VY-_6rp-WBtFIXIn1h9vZ3-KDIcatdmpklbbFuR5eUfZMux9QKAobmWB2rlI06MtT-L4FMJK1cYuCHSm6mL]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Cyclobutanes in Modern Chemical Manufacturing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIcFXqqXw629ew7WSb9aPKRhBG2wIWY9kPVleyCywt6J5rTydmzbnzvjg8ntwIvKaOSR5RarpCZb7_1b5SwcmOQ2IhIeWV5jiwXXFBgYawMCFuQaXqfrLkYTTPAd6KKQUny-JoCCnqRjUtcGKAgf7l2TKShgu1Hvgpu-DYNQB6P5M7FPH2bkdc6nDb1j5zKBfWMKclUYCbSL3YJ5oqUC3d6PMoCtqvKS-YtlDRoXX58mesYk37]
  • Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6jRfPg3t8et34R9phbzeDAVEFuBROxKh1ciBXDGraE3PfZJCHctwQE4jlyaYXZ0WgLkW2ERNhud5KijM7VTBGPOjYZPHPGixexh9D-U0w5MnSrHitnlUR6VuhFYR-TMtzx1EkmAmR9isNpFoO0-HB3UQJ238Bbu2QvpsnCnpl_quU6XyoN9vkPn1e--KXSTBQ9kkiFPo62j3EWou4fyCkljyVzgbjCFQahTGD3a0T6c5xEz3g0oa97SD3Q07mzo7cJsxAD6Ys]
  • Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCWJsqd8OsY8vu2STHKsRlNy3vj51CqX2ue5loL4f76uaGzzw_2gFecCV5ueVLX8BiJrXYcBDFN1gLe85pJABARkCejD4EweSxeB5pZqUKDcZ5naVQMSyP05RoVwLpGHsFqsPz]
  • Peer, C. E., et al. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Zbf-JphRCU8mtMO2CNGYz92XUV8cYb-zLP045OS_vVezZqNCIhzN_ulhjhs-EMsHg4JNwAch6HHo-yDqWcsQ895NUDU1xvFNd-QDLnXnOo1EwTu6n_Mrn0QfY6PCseo6m-vjlPshupQ1TGX8]
  • Doyle, S. K., et al. (2023). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsEBhK-gVi4VGoUoTQ5vqPr8xbLsNnNwe3l58ch4zE5KCUcPB7Zk_FF0iP9V7mzE4V2rO-FKPSwK97G9HY4gZnNJicSQdl5JKjlntDWpR8Za2-6GBbgcS7RrD7JkH5-eBaRRjZb4GqedHAjbVEp_t8vGZ3aFJlg33S09CWP7xWcVuIjufhC2vTLAnX4zyTbsPe2fPN86GOA3xV62tRbGfNDrsBx-dOBrO0ZVe23rAUM6B5Mao2V5E=]
  • Demitri, N., et al. (2020). β-Fluorinated Paraconic Acid Derivatives. ArTS - UniTS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYtXztEN17zXn0H7aK4EgVceyB3va8u6h0fxF_9II7WDDZDxbWoD13Nvs8v8kP3rCIza7FZD_z7igK9qGoIgEO2oj4w1StUae63EM2d-ruCT6KPRTUGr1HlnvpuUuU4bXabJEHTzGBkmsICUVNKemWOk8htU8_JcoyQu0L9p9CkEUTVSO2VCY4ciTimSMhAxAeuCy3Wy3zSKsdYqSRMQ6EZ3bMevz-cEBdMpoVXPEkH8pS9HRHlJ82f5EICcp36vDHANkb-_5BDrI4ohw88S8gq8cigkQBYsqtyGHA075wvM8GCUQAeGElRpZtpQ==]
  • Grygorenko, O. O. (2024). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release.... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX2yU2Ix5anySzPdnwPvNwNhP2m-KJcNy3LDWtU2fbDeToSAj0J6sdp4Y3VP0PWI0JpHSZl2Igrh1TsWz6_3-wnM8Jj0ggWzfulvBLLaMqzlailiVWaDJdglFiRpx9iFSVDseOWeXKVsW9BN9DV_m02tAEHduX5SMchiToWb5wOIxJqwkAZ61820wN3Kso8PEDB5uTuPFWb7LYTk128dRvVr7VTPQyWoRGpkIIRMShVJZMOUdLKyd6s2cB69VlaA_j]
  • Cheng, W., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. PubMed. [https://vertexaisearch.cloud.google.

Sources

Methodological & Application

Application Note: Using 2-(3-Fluorocyclobutyl)acetic Acid in Medicinal Chemistry

[1]

Abstract

This guide details the strategic application of 2-(3-Fluorocyclobutyl)acetic acid (CAS: 1782410-66-5) as a high-value building block in drug discovery.[1] Moving beyond simple linker chemistry, this note explores its utility as a conformationally restricted bioisostere, a modulator of metabolic stability, and a tool for "escaping flatland" (increasing

1

Introduction: The "Fluorine Effect" in Cyclobutanes

In modern medicinal chemistry, the cyclobutane ring serves as a critical structural spacer that offers defined exit vectors unlike flexible alkyl chains. The introduction of a fluorine atom at the 3-position of the cyclobutane ring creates a unique electronic and steric environment.

Why use 2-(3-Fluorocyclobutyl)acetic acid?
  • Bioisosterism: It acts as a bioisostere for cyclohexyl and phenyl acetic acids, reducing lipophilicity (

    
    ) while maintaining spatial volume.[1]
    
  • Conformational Locking: The cyclobutane ring is not planar; it exists in a "puckered" conformation (butterfly shape).[1] The 3-fluoro substituent influences this pucker through dipole-dipole interactions and hyperconjugation (

    
    ), often favoring specific axial/equatorial orientations that can "lock" the acetic acid side chain into a preferred vector for receptor binding [1][2].[1]
    
  • Metabolic Blocking: The C-F bond renders the 3-position resistant to oxidative metabolism (e.g., P450 hydroxylation), a common liability in unsubstituted cycloalkanes [3].

Physicochemical Profile & SAR Implications[2][3][4][5][6][7][8][9]

The following data compares the fluorinated building block against its non-fluorinated and linear analogs.

Property2-(3-Fluorocyclobutyl)acetic acidCyclobutylacetic acidHexanoic Acid (Linear)SAR Implication
MW 132.13 Da114.14 Da116.16 DaMinimal mass penalty for F-incorporation.[1]
cLogP ~1.1~1.4~1.9Fluorine lowers lipophilicity via polarity, improving solubility.[1]
pKa ~4.5~4.8~4.8Inductive effect of

-fluorine slightly increases acidity.[1]
Shape Puckered (Rigid)Puckered (Rigid)FlexibleReduced entropic penalty upon binding.[1]
Metabolic Stability High (Blocked C3)Moderate (C3 oxidation risk)Low (

-oxidation)
Extended half-life (

).[1]
Stereochemical Considerations

This building block exists as two diastereomers: cis and trans.[1]

  • Cis-isomer: The Fluorine and Acetic acid groups are on the same face.

  • Trans-isomer: The groups are on opposite faces.[1]

  • Impact: Commercial supplies are often mixtures (e.g., 3:1).[1] For late-stage lead optimization, separation of isomers is critical as they present the carboxylic acid tail at significantly different angles relative to the fluorine dipole.

Visualizing the Design Logic

The following diagram illustrates the conformational impact and the bioisosteric relationships.

GSub1Linear Alkyl Chain(Flexible, Metabolically Labile)Sub2Cyclobutane Scaffold(Rigid, Defined Vector)Sub1->Sub2 BioisostericReplacementSub33-Fluoro-Cyclobutane(Metabolically Stable, Dipole Tuned)Sub2->Sub3 FluorineSubstitutionEffect1Reduced EntropyPenaltySub2->Effect1Effect2Blocked P450OxidationSub3->Effect2Effect3Lower LogDSub3->Effect3

Figure 1: Evolution from flexible linkers to the fluorinated cyclobutane scaffold, highlighting the physicochemical advantages.[1]

Experimental Protocols

Protocol A: General Amide Coupling (Lead Synthesis)

Objective: To couple 2-(3-fluorocyclobutyl)acetic acid with a secondary amine. Context: The inductive effect of the fluorine makes the carbonyl carbon slightly more electrophilic, but steric hindrance from the cyclobutane ring requires efficient activation.

Materials:

  • 2-(3-Fluorocyclobutyl)acetic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Procedure:

  • Activation: In a dried vial, dissolve 2-(3-fluorocyclobutyl)acetic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA. Stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine partner.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Note: If the reaction is sluggish due to the amine's sterics, heat to 50°C. The cyclobutane ring is thermally stable under these conditions.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Stereochemical Assignment (QC)

Objective: To determine the cis/trans ratio of your building block or product.[2] Method: 19F-NMR Spectroscopy.[1]

  • Sample Prep: Dissolve ~10 mg of the material in CDCl₃ or DMSO-d6.

  • Acquisition: Run a non-decoupled 19F-NMR.

  • Analysis:

    • You will observe two distinct multiplets for the fluorine atom.

    • Chemical Shift: The cis and trans isomers typically show a chemical shift difference (

      
      ) of 0.5 – 2.0 ppm depending on the solvent [4].
      
    • Coupling: Look for the geminal H-F coupling (

      
       Hz).[1]
      
    • Integration: Integrate the two distinct F-signals to calculate the isomeric ratio.

Synthesis Workflow Diagram

ReactionSchemeStart2-(3-Fluorocyclobutyl)acetic acidStep1Activation(HATU / DIPEA)Start->Step1Path AStep3Reduction(LiAlH4 or BH3)Start->Step3Path BStep2Amine Coupling(HNRR')Step1->Step2Prod1Amide Product(Stable Linker)Step2->Prod1Synthesis ofPeptidomimeticsProd2Alcohol Product(For Ether Synthesis)Step3->Prod2Synthesis ofExtended Scaffolds

Figure 2: Divergent synthetic pathways for the carboxylic acid building block.

Safety & Handling (SDS Summary)

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Acidity: As a carboxylic acid with a fluorine withdrawal group, it is slightly more acidic than acetic acid.[1] Wear acid-resistant gloves (Nitrile).[1]

  • Volatility: While the acid itself is solid/oil with high boiling point, intermediates (like the acid chloride) may be volatile. Handle in a fume hood.

  • Storage: Store at 2–8°C. Hygroscopic; keep tightly sealed to prevent hydrolysis of activated intermediates.

References

  • Lambert, J. B., & Roberts, J. D. (1971).[1] Conformational properties of cyclobutanes: Variation of geminal fluorine-fluorine chemical-shift differences with temperature.[1][3] Journal of the American Chemical Society.[4] Link[1]

  • Wiberg, K. B. (1986).[1] The structure and energetics of cyclobutane and its derivatives.[5] Accounts of Chemical Research.[4] Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[1][3][2][4][6][7][8][9] Chemical Society Reviews.[1] Link

  • Grygorenko, O. O., et al. (2023).[1][10] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Link[1]

  • PubChem Compound Summary. (2023). 2-(3,3-Difluorocyclobutyl)acetic acid (Analogous structure data). National Center for Biotechnology Information.[1] Link

Application Note: Esterification Strategies for Fluorinated Cyclobutyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated cyclobutanecarboxylic acids represent a unique class of building blocks in medicinal chemistry, offering a precise method to modulate lipophilicity (LogP) and metabolic stability without introducing excessive molecular weight. However, the combination of ring strain (~26 kcal/mol) and the high electronegativity of fluorine creates specific synthetic challenges, including acid-catalyzed ring opening, HF elimination, and steric passivation. This guide provides three validated protocols for the esterification of these substrates, categorized by substrate stability and steric demand.

Technical Introduction: The Fluorine-Strain Conundrum

When esterifying fluorinated cyclobutyl acids, researchers must account for two competing physical properties:

  • The Inductive Effect (-I): Fluorine atoms, particularly at the

    
     (1-position) or 
    
    
    
    (3-position), significantly lower the pKa of the carboxylic acid compared to non-fluorinated cyclobutane (pKa ~4.8).
    • Implication: The conjugate base (carboxylate) is more stable and less nucleophilic, potentially slowing down base-mediated alkylations unless specific counter-ions (e.g., Cs

      
      ) are used.
      
    • Implication: The carbonyl carbon is more electrophilic, theoretically accelerating nucleophilic attack, but this is often offset by steric shielding.

  • Ring Strain & Lability: While the C-F bond is strong, the cyclobutane ring is strained. Under harsh acidic conditions (e.g., refluxing

    
    ), there is a non-zero risk of ring-opening or, in the case of 1-fluoro acids, elimination of HF to form cyclobutenes.
    
Method Selection Matrix

The following decision tree outlines the logic for selecting the appropriate protocol based on your specific substrate.

MethodSelection Start START: Analyze Substrate Pos Fluorine Position? Start->Pos Alpha 1-Fluoro (Alpha) (Steric Bulk + Acidic) Pos->Alpha Gamma 3,3-Difluoro (Gamma) (Less Steric) Pos->Gamma MethodB Protocol B: Cs2CO3 Alkylation Alpha->MethodB Avoid Acid Cat. Alcohol Alcohol Type? Gamma->Alcohol Simple MeOH / EtOH Alcohol->Simple Complex Complex / Tertiary Alcohol->Complex MethodA Protocol A: Acid Chloride (SOCl2) Simple->MethodA Scalable MethodC Protocol C: Steglich/EDC Coupling Complex->MethodC Mild Conditions

Figure 1: Decision matrix for esterification methods. Protocol B is prioritized for


-fluorinated substrates to prevent elimination.

Detailed Protocols

Protocol A: Acid Chloride Activation (In Situ)

Best for: 3,3-difluorocyclobutanecarboxylic acid; Methyl/Ethyl esters; Scale-up (>10g). Mechanism: Formation of the highly reactive acyl chloride using thionyl chloride (


), followed by alcoholysis.
  • Why this works: 3,3-difluoro analogs lack the steric bulk near the carbonyl found in 1-fluoro analogs.

    
     also acts as a water scavenger, driving the equilibrium.
    
Materials
  • Substrate: 3,3-difluorocyclobutanecarboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous Methanol or Ethanol (0.5 M concentration relative to substrate)

  • Catalyst: DMF (1-2 drops)

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with

    
    .
    
  • Chilling: Charge the flask with the alcohol (MeOH/EtOH) and cool to 0°C using an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).
    
  • Addition: Add the fluorinated acid in one portion.

  • Reaction: Remove the ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to 50°C for 3-4 hours.

    • Checkpoint: Monitor by TLC or GC-MS. The acid chloride intermediate is transient; look for the conversion of the acid (polar) to the ester (non-polar).

  • Workup: Concentrate the mixture under reduced pressure to remove excess alcohol and HCl.

  • Neutralization: Redissolve the residue in

    
     or 
    
    
    
    and wash with saturated
    
    
    (carefully, gas evolution) to remove residual acid.
  • Purification: Dry over

    
    , filter, and concentrate. Distillation is usually sufficient for purification.
    
Protocol B: Cesium Carbonate Mediated Alkylation

Best for: 1-fluorocyclobutanecarboxylic acid; Sterically hindered substrates; Acid-sensitive moieties. Mechanism:


 displacement of an alkyl halide by the carboxylate anion.
  • Why this works: This method avoids the tetrahedral intermediate required in Fischer esterification, which is difficult to form when fluorine is geminal to the carbonyl. The "Cesium Effect" is critical here: the large ionic radius of

    
     creates a "naked," highly reactive carboxylate anion in organic solvents, overcoming the reduced nucleophilicity caused by the fluorine's electron-withdrawing nature.
    
Materials
  • Substrate: 1-fluorocyclobutanecarboxylic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Alkyl Iodide (e.g., MeI, EtI) or Benzyl Bromide (1.2 – 1.5 equiv)

  • Solvent: DMF (anhydrous, 0.2 M)

Step-by-Step Workflow
  • Solvation: Dissolve the carboxylic acid in anhydrous DMF in a vial or flask.

  • Deprotonation: Add

    
    . The mixture will be a suspension. Stir at RT for 30 minutes to ensure complete formation of the carboxylate salt.
    
  • Alkylation: Add the alkyl iodide dropwise.

    • Note: If using volatile alkyl halides (like MeI), use a sealed tube or a reflux condenser with a cooling jacket.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If conversion is slow (checked by LC-MS), heat to 45°C. Do not exceed 60°C to avoid HF elimination.

  • Workup: Dilute with EtOAc and wash copiously with water (3x) and LiCl solution (to remove DMF).

  • Purification: Flash column chromatography (Hexane/EtOAc).

CesiumAlkylation Acid R-COOH (Solvated) Salt R-COO- Cs+ (Naked Anion) Acid->Salt Deprotonation (DMF) Base Cs2CO3 Base->Salt Product R-COO-R' (Ester) Salt->Product SN2 Attack Alkyl R'-I (Electrophile) Alkyl->Product

Figure 2: The Cesium Effect facilitates attack by the fluorinated carboxylate on the alkyl halide.

Protocol C: Steglich Coupling (EDC/DMAP)

Best for: Coupling fluorinated acids to complex, expensive, or tertiary alcohols. Mechanism: Activation of the acid by carbodiimide, followed by acyl transfer via DMAP.

  • Why this works: 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, generating a reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the cyclobutane ring than the direct acid-alcohol interaction.

Materials
  • Substrate: Fluorinated cyclobutyl acid (1.0 equiv)

  • Alcohol: Target alcohol (1.0 – 1.1 equiv)

  • Coupling Agent: EDC[1]·HCl (1.2 equiv) (Preferred over DCC to simplify workup)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step Workflow
  • Mixture: Dissolve the acid, alcohol, and DMAP in DCM at 0°C.

  • Activation: Add EDC·HCl in portions.

  • Reaction: Allow to warm to RT naturally. Stir for 12–18 hours.

  • Quench: Add 1M HCl (dilute) to protonate the DMAP and remaining EDC.

  • Separation: Extract the organic layer, wash with saturated

    
     and brine.
    
  • Purification: Silica gel chromatography.

Quantitative Comparison of Methods

FeatureProtocol A (

)
Protocol B (

)
Protocol C (EDC/DMAP)
Substrate Scope Simple Esters (Me, Et)Simple to Benzyl EstersComplex/Tertiary Alcohols
Steric Tolerance ModerateHighHigh
Acid Sensitivity Low (Generates HCl)High (Basic conditions)Moderate (Neutral/Mild)
Purification DistillationExtraction/ColumnColumn
Typical Yield 85-95%90-98%70-85%
Primary Risk Corrosion/FumesAlkylation of other sitesUrea byproduct removal

Troubleshooting & Safety

  • HF Elimination: If you observe the formation of an olefin (cyclobutene) by NMR (new peaks ~6.0 ppm), your reaction conditions are too basic or too hot. Switch to Protocol C and keep temperature < 25°C.

  • Volatility: Fluorinated cyclobutyl esters (especially methyl esters) can be volatile. Do not use high vacuum for extended periods; use a rotovap with carefully controlled pressure (e.g., >20 mbar).

  • NMR Verification:

    • 
       NMR is the best tool for monitoring.
      
    • 3,3-difluoro signals typically appear around -80 to -100 ppm.

    • 1-fluoro signals appear around -130 to -160 ppm.

    • A shift of ~2-5 ppm in the

      
       spectrum often indicates successful esterification.
      

References

  • Esterification of Carboxylic Acids with DCC/DMAP (Steglich). Organic Syntheses, Coll. Vol. 6, p.781 (1988). Available at: [Link]

  • Common Conditions for Acid to Ester Conversion. Common Organic Chemistry. Available at: [Link]

  • Synthesis and Acid-base Properties of

    
    -(Fluoromethyl)-substituted Cyclobutane Building Blocks.  Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
    
  • Direct synthesis of acyl fluorides from carboxylic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Scalable synthesis of 2-(3-Fluorocyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of 2-(3-Fluorocyclobutyl)acetic Acid

Abstract

This application note provides a detailed guide for the scalable synthesis of 2-(3-fluorocyclobutyl)acetic acid, a valuable building block in modern medicinal chemistry. The incorporation of fluorinated cyclobutane motifs can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document outlines two robust and scalable synthetic strategies, starting from commercially available precursors. Each protocol includes a step-by-step methodology, an explanation of the chemical principles, and critical process parameters for successful execution and scale-up. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The four-membered carbocycle of cyclobutane offers a unique conformational rigidity that is increasingly sought after in drug design to improve binding to biological targets.[1][3] When combined with fluorine, the most electronegative element, the resulting scaffold can profoundly modulate the physicochemical properties of a molecule.[1][4] Introducing a fluorine atom can lower the pKa of nearby acidic groups, block sites of metabolic oxidation, and alter lipophilicity, all of which are critical parameters in optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[4][5] As such, building blocks like 2-(3-fluorocyclobutyl)acetic acid have become highly valuable for accessing novel chemical space in drug discovery programs.

Despite their utility, the synthesis of such structures can be challenging, requiring careful strategic planning to control stereochemistry and achieve high yields on a practical scale.[4] This guide details two effective, field-proven synthetic routes designed for scalability and reproducibility.

Strategic Overview: Key Synthetic Challenges

The synthesis of 2-(3-fluorocyclobutyl)acetic acid presents three primary challenges:

  • Construction of the Cyclobutane Ring: Efficiently forming the strained four-membered ring.

  • Introduction of Fluorine: Regioselective installation of a single fluorine atom onto the cyclobutane core.

  • Side-Chain Homologation: Appending the acetic acid moiety with high efficiency.

The protocols described below address these challenges by leveraging commercially available cyclobutane cores, thereby focusing on efficient functional group interconversions that are amenable to scale-up.

Protocol 1: Synthesis via Nucleophilic Fluorination and Side-Chain Extension

This strategy begins with the commercially available cyclobutane-1,3-dicarboxylic acid, introducing the fluorine atom via a key hydroxyl intermediate, followed by a two-carbon extension to form the acetic acid side chain.

Workflow Diagram: Protocol 1

Protocol_1_Workflow A Cyclobutane-1,3- dicarboxylic Acid B Mono-ester Protection A->B 1. Esterification C Reduction to Alcohol (3-(Hydroxymethyl)cyclobutane- 1-carboxylic acid) B->C 2. Selective Reduction D Activation of Hydroxyl (e.g., Mesylation) C->D 3. Sulfonylation E Nucleophilic Fluorination (3-Fluorocyclobutane- 1-carboxylic acid) D->E 4. Fluoride Source (TBAF, CsF) F Reduction to Alcohol ((3-Fluorocyclobutyl)methanol) E->F 5. Reduction (BH3-DMS) G Conversion to Halide ((3-Fluorocyclobutyl)methyl bromide) F->G 6. Halogenation (PBr3) H Cyanide Displacement G->H 7. Cyanation (NaCN) I Hydrolysis to Final Product (2-(3-Fluorocyclobutyl)acetic acid) H->I 8. Acid/Base Hydrolysis

Caption: Workflow for the synthesis of 2-(3-Fluorocyclobutyl)acetic acid via a nucleophilic fluorination route.

Step-by-Step Experimental Protocol

Step 4: Nucleophilic Fluorination of the Mesylate Intermediate

This step is a critical C-F bond-forming reaction. The protocol is adapted from methodologies for nucleophilic fluorination on cyclobutane systems.[3][5]

  • Dissolution: In a nitrogen-purged reactor, dissolve the mesylate intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of substrate).

  • Fluoride Source: Add anhydrous Tetrabutylammonium fluoride (TBAF, 1.5 eq) to the solution. Alternative sources like Cesium fluoride (CsF) with a phase-transfer catalyst can also be effective.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the DMF and fluoride salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-fluorocyclobutane-1-carboxylic acid ester can be purified by column chromatography on silica gel.

Step 8: Hydrolysis of the Nitrile Intermediate

  • Reaction Setup: Combine the nitrile intermediate (1.0 eq) with a 6M aqueous solution of hydrochloric acid (HCl) or a 20% aqueous solution of sodium hydroxide (NaOH) (10-20 volumes).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) for 6-18 hours until nitrile hydrolysis is complete (monitored by TLC or LC-MS).

  • Isolation (Acidic Hydrolysis): Cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Isolation (Basic Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl to a pH of ~1-2. Extract the product into an organic solvent.

  • Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 2-(3-fluorocyclobutyl)acetic acid. The product can be further purified by recrystallization if necessary.

Data Summary: Protocol 1
StepKey ReagentsTypical YieldScalability Notes
Protection/Reduction Boc₂O, BH₃·SMe₂80-90% (over 2 steps)Reductions with borane are highly scalable; manage off-gassing.
Fluorination MsCl, TBAF or CsF60-75%Anhydrous conditions are critical. TBAF can be corrosive.
Homologation PBr₃, NaCN, HCl65-80% (over 3 steps)Use of NaCN requires strict safety protocols (ventilated hood, cyanide quench station).

Protocol 2: Synthesis via Deoxyfluorination of a Hydroxy Ester

This alternative route utilizes a [2+2] cycloaddition to form a cyclobutanone precursor, which is then elaborated to a key alcohol intermediate. The fluorine is introduced using a modern deoxyfluorination reagent. This approach can be advantageous for accessing different substitution patterns.

Workflow Diagram: Protocol 2

Protocol_2_Workflow A Ethyl vinyl ether + Dichloroketene B [2+2] Cycloaddition Product A->B 1. Cycloaddition C Reductive Dechlorination B->C 2. Zn/AcOH D Baeyer-Villiger Oxidation C->D 3. m-CPBA E Lactone Ring Opening D->E 4. Base Hydrolysis F Oxidation to Ketone (Ethyl 2-(3-oxocyclobutyl)acetate) E->F 5. Oxidation (PCC/Swern) G Reduction to Alcohol (Ethyl 2-(3-hydroxycyclobutyl)acetate) F->G 6. Reduction (NaBH4) H Deoxyfluorination (Ethyl 2-(3-fluorocyclobutyl)acetate) G->H 7. DAST / XtalFluor I Ester Hydrolysis (2-(3-Fluorocyclobutyl)acetic acid) H->I 8. LiOH / H+

Caption: Workflow for the synthesis of 2-(3-Fluorocyclobutyl)acetic acid via a deoxyfluorination strategy.

Step-by-Step Experimental Protocol

Step 7: Deoxyfluorination with DAST

Deoxyfluorination is a powerful method for converting alcohols directly to fluorides. Reagents like DAST (Diethylaminosulfur trifluoride) are commonly used.[3]

  • Safety First: DAST is toxic and moisture-sensitive and can undergo exothermic decomposition. Conduct the reaction in a well-ventilated fume hood behind a blast shield. Ensure all glassware is scrupulously dried.

  • Reaction Setup: Dissolve the alcohol intermediate, ethyl 2-(3-hydroxycyclobutyl)acetate (1.0 eq), in anhydrous dichloromethane (DCM, 10-20 mL per gram) in a dry flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.1-1.3 eq) dropwise via syringe to the cooled solution. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or ¹⁹F NMR.

  • Quenching: Slowly and carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Gas evolution.

  • Work-up: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude fluorinated ester can be purified by silica gel chromatography.

Step 8: Saponification of the Fluorinated Ester

  • Reaction: Dissolve the purified ethyl 2-(3-fluorocyclobutyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours until the ester is fully consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure 2-(3-fluorocyclobutyl)acetic acid.

Data Summary: Protocol 2
StepKey ReagentsTypical YieldScalability Notes
Ring Formation Dichloroketene, Zn50-60% (over 2 steps)Dichloroketene is generated in situ. Zinc reductions are scalable but can be exothermic.
Ring Elaboration m-CPBA, PCC, NaBH₄60-70% (over 3 steps)Baeyer-Villiger can have variable yields. Use of PCC is less desirable on scale; Swern or Dess-Martin are alternatives.
Fluorination DAST or XtalFluor70-85%Highly effective but requires specialized handling. XtalFluor is a solid and often considered safer than DAST.
Hydrolysis LiOH>95%A robust and high-yielding final step.

Characterization and Quality Control

The identity and purity of the final product, 2-(3-fluorocyclobutyl)acetic acid, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the overall structure and proton environments.

  • ¹⁹F NMR: A singlet or a multiplet (depending on cis/trans isomers) confirming the presence of the C-F bond.

  • ¹³C NMR: To observe all carbon signals, including the characteristic C-F coupled carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₆H₈F₂O₂ has a monoisotopic mass of 150.05 Da).[6]

  • HPLC/UPLC: To determine the purity of the final compound.

Conclusion

The synthesis of 2-(3-fluorocyclobutyl)acetic acid is a key enabling technology for modern drug discovery. This application note has detailed two scalable and robust synthetic routes.

  • Protocol 1 is a classical approach relying on functional group interconversions from a commercially available dicarboxylic acid. Its primary advantages are the use of relatively common reagents and a well-trodden synthetic path.

  • Protocol 2 employs a cycloaddition strategy and a modern deoxyfluorination reaction. This route may offer more flexibility for analog synthesis but requires handling of more hazardous reagents like DAST.

The choice between these protocols will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and cost considerations for starting materials. Both methods, when executed with care, provide reliable access to this important fluorinated building block.

References

  • Mykhailiuk, P. K. (2021). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Angewandte Chemie International Edition, 60(2), 756-767. Available at: [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Asian Journal of Organic Chemistry, 9(11), 1739-1753. Available at: [Link]

  • Cross, J. B., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 87(15), 9936–9948. Available at: [Link]

  • Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. Available at: [Link]

  • Litskan, E. V., et al. (2025). Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

  • Zhang, X., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. Available at: [Link]

  • Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 61(17), 7843-7853. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Cyclobutanes in Modern Chemical Manufacturing. PharmaChem. Available at: [Link]

  • PubChem. (2026). 2-(3,3-Difluorocyclobutyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 2-(3-Fluorocyclobutyl)acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FCB-ISO-001 Subject: Resolution of cis and trans diastereomers of 2-(3-fluorocyclobutyl)acetic acid Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Executive Summary

Separating the cis and trans isomers of 2-(3-fluorocyclobutyl)acetic acid presents a unique challenge due to the "puckered" conformation of the cyclobutane ring and the high polarity of the carboxylic acid tail. Standard silica chromatography often fails due to peak tailing and poor resolution (


).

This guide provides three validated workflows ranging from analytical identification to preparative scale-up.

Module 1: Identification & Diagnostics

How do I know which peak is which?

Before attempting separation, you must definitively assign the isomers. The fluorine atom provides a distinct handle for NMR analysis.[1]

Protocol: 19F-NMR Assignment

Principle: The spatial relationship between the fluorine atom and the acetic acid tail induces different chemical shifts and coupling constants (


) due to the "through-space" and "through-bond" effects in the puckered ring.
FeatureCis Isomer (Z)Trans Isomer (E)
19F Shift Typically upfield (more shielded) relative to trans.Typically downfield (deshielded).
Multiplicity Complex multiplet (due to steric crowding/pucker).Often a cleaner splitting pattern (pseudo-quintet or dtt).
NOE Signal Strong NOE between methine proton at C3 (H-C-F) and methylene protons of the acetic acid tail.Weak/No NOE between C3-H and tail protons.

Diagnostic Diagram: NOE Logic

NOE_Assignment Start Isolate Isomer Peak NOE_Exp Run 1D NOESY (Irradiate Acetic CH2) Start->NOE_Exp Decision NOE Signal at C3-Methine (H-C-F)? NOE_Exp->Decision Result_Cis Strong Enhancement (>2%) CIS ISOMER Decision->Result_Cis Yes (Proximity) Result_Trans No/Weak Enhancement TRANS ISOMER Decision->Result_Trans No (Distal)

Caption: Logical flow for assigning stereochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 2: Chromatographic Separation (HPLC & SFC)

Direct separation of the free acid.

Common Issue: Peak Tailing & Merging

Cause: The carboxylic acid group ionizes on the column, causing mixed-mode retention. Fix: You must suppress ionization. Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both mobile phases.

Recommended Stationary Phases

Standard C18 often fails to separate these diastereomers because their hydrophobicities are nearly identical. You need a phase that interacts with the fluorine dipole or the shape of the molecule.

Column TypeMechanismRecommendation
PFP (Pentafluorophenyl) Fluorine-Fluorine interaction + Dipole-Dipole.Primary Choice. Often resolves F-isomers that co-elute on C18.
C18 (High Carbon Load) Hydrophobic interaction.Secondary Choice. Requires very shallow gradient (e.g., 5% to 15% B over 20 min).
Chiralpak IC/IG (SFC) Amylose-based steric recognition.Gold Standard. Excellent for diastereomers even if achiral.
Troubleshooting Guide: HPLC

Q: My peaks are broad and overlapping on C18.

  • A: Switch to a PFP (Pentafluorophenyl) column. The electron-deficient ring of the PFP phase interacts specifically with the fluorine on your cyclobutane, often dramatically improving

    
     (separation factor).
    
    • Conditions: Water/Acetonitrile with 0.1% TFA.

    • Gradient: Hold at 5% B for 2 mins, then ramp slowly.

Q: I see "ghost peaks" or baseline drift.

  • A: Fluorinated acids can form H-bonded dimers in the gas phase (LC-MS) or on-column. Ensure your column temperature is elevated (40°C - 50°C ) to break intermolecular H-bonds and sharpen peaks.

Module 3: The "Derivatization Workaround"

When direct separation fails or scale is >10g.

If you cannot separate the free acids, convert them to esters. Esters eliminate the H-bonding tailing issue and allow the use of standard Silica Flash Chromatography.

Workflow: Esterification-Separation-Hydrolysis

Derivatization_Workflow Mixture Crude Acid Mixture (Cis + Trans) Step1 Step 1: Esterification (BnBr or MeOH/H+) Mixture->Step1 Step2 Step 2: Silica Flash (Hexane/EtOAc) Step1->Step2 Non-polar esters separate easily Step3 Step 3: Hydrolysis (LiOH/THF/H2O) Step2->Step3 Isolate Isomer Product Pure Isomer (Free Acid) Step3->Product

Caption: Derivatization strategy to bypass the difficulty of separating polar free acids.

Protocol Details:

  • Esterify: React crude acid with Benzyl Bromide (

    
    ) and 
    
    
    
    in DMF. Benzyl esters are UV-active (easier detection) and separate better than methyl esters.
  • Separate: Run Flash Chromatography (Silica).

    • Mobile Phase: 0-10% Ethyl Acetate in Hexanes.

    • Observation: The cis and trans esters usually have a

      
       of 0.1 - 0.2, making separation trivial.
      
  • Hydrolyze: Treat isolated ester with

    
     in 
    
    
    
    . Acidify to recover the pure acid.

Module 4: Scale-Up via Crystallization

For multi-gram batches.

Crystallization is the most cost-effective method for large scales but requires screening. Cyclobutane acids often "oil out" rather than crystallize due to their low melting points.

Strategy: Chiral Amine Salt Screening Even though your molecule is achiral (if symmetric) or racemic, forming salts with rigid chiral amines can create diastereomeric salts with vastly different solubilities.

Recommended Bases for Screening:

  • (S)-(-)-1-Phenylethylamine (PEA)

  • Benzylamine (Achiral, but bulky)

  • Dicyclohexylamine (Great for inducing crystallinity in oils)

Protocol:

  • Dissolve 100 mg of mixture in minimal hot Ethanol or IPA.

  • Add 1.0 eq of amine.

  • Cool slowly.

  • Filter precipitate and check isomer ratio of the solid vs. liquor via 19F-NMR.

References

  • NMR Assignment of Fluorocyclobutanes: Kučnirová, K., et al. (2018). Structural Assignment of Fluorocyclobutenes by 19F NMR Spectroscopy. European Journal of Organic Chemistry.

  • Synthesis and Separation of Cyclobutane Acids: Kuttruff, C. A., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Omega.

  • Fluorinated Stationary Phases (PFP): Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18. LCGC North America.

  • Separation of Isomers via Derivatization: Boonen, G., et al. (1997). Quantitative determination of isomers by HPLC. Journal of Chromatography B. [2]

Sources

Technical Support Center: Fluorinated Acetic Acids & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility, Purification, and Handling of Fluorinated Acids (TFA, DFA) and Derivatives.

Core Knowledge Base: The Fluorine Paradox

Before troubleshooting, it is critical to understand the underlying physical chemistry. Fluorine is the most electronegative element, yet the C-F bond is non-polarizable and hydrophobic.

  • The Solubility Paradox: Fluorinated acetic acids (like Trifluoroacetic acid - TFA) are miscible with water, but their salts (formed with peptides or small molecule amines) often exhibit drastically reduced aqueous solubility compared to acetate or chloride salts. This is due to ion-pairing . The trifluoroacetate anion (

    
    ) acts as a hydrophobic counter-ion, effectively "masking" the positive charge of your molecule and causing precipitation in aqueous buffers.
    
  • The "Fluorous" Effect: For highly fluorinated building blocks (e.g., perfluorinated chains), the molecules may become "lipophobic and hydrophobic," refusing to dissolve in both water and standard organic solvents (MeOH, DCM).

Troubleshooting Module: Post-Purification Solubility (The "TFA Salt" Issue)

Issue: You have purified a cationic peptide or drug candidate using TFA-based HPLC. After lyophilization, the solid will not re-dissolve in water or biological buffers.

Diagnosis: You are likely dealing with a hydrophobic TFA salt precipitate.

Mechanism of Failure

In low pH HPLC, TFA protonates basic residues (Arg, Lys, N-terminus). Upon drying, the


 anion remains ion-paired to these sites. Unlike 

or

, the

group adds significant lipophilicity, leading to aggregation and insolubility.
Protocol: Salt Exchange Strategies

Do not simply add more water. You must exchange the counter-ion.[1][2]

Method A: The HCl Freeze-Thaw (For Small Scale <100 mg)

This is the most robust method for converting TFA salts to highly soluble Hydrochloride salts.

  • Dissolution: Dissolve the target in 100 mM HCl (or a mix of MeCN/100 mM HCl if insoluble in water).

  • Equilibration: Allow to stand for 5 minutes. The excess

    
     drives the equilibrium, displacing 
    
    
    
    .
  • Lyophilization: Freeze and lyophilize. TFA is volatile (

    
    ) and is removed; HCl (
    
    
    
    gas) is also removed, leaving the non-volatile peptide-HCl salt.
  • Repeat: Perform this cycle 3 times to ensure >99% exchange.

Method B: Anion Exchange Chromatography (For Large Scale >100 mg)

Use this when the compound is acid-sensitive or scale is large.

Workflow Diagram (DOT):

SaltExchange Start Insoluble TFA Salt CheckSol Is compound Acid Stable? Start->CheckSol MethodA Method A: HCl Lyophilization (Repeated 3x) CheckSol->MethodA Yes MethodB Method B: Anion Exchange Resin (Quaternary Ammonium) CheckSol->MethodB No Final Soluble Acetate Salt MethodA->Final Step1 Load on Resin (Acetate Form) MethodB->Step1 Step2 Elute with Water/Buffer Step1->Step2 Step2->Final

Caption: Decision matrix for converting hydrophobic TFA salts into soluble Acetate or HCl salts.

Troubleshooting Module: LC-MS Signal Suppression

Issue: You are using TFA to solubilize a hydrophobic compound for LC-MS, but the Mass Spec signal is weak or absent (Ion Suppression).

Diagnosis: TFA is a strong ion-pairing agent. While it sharpens peaks in UV (by neutralizing silanol interactions), it pairs so strongly with the analyte in the gas phase that it prevents ionization in Electrospray Ionization (ESI).

Solution: Switch to Difluoroacetic Acid (DFA)

DFA is the "Goldilocks" modifier. It is sufficiently acidic to protonate silanols (good peak shape) but has a higher pKa and weaker ion-pairing capability than TFA, allowing for better ionization.

Comparative Data: Acid Modifiers

ModifierpKaUV Peak ShapeMS Signal IntensityVolatilityRecommended Use
Formic Acid (FA) 3.75Poor (Tailing)High (Excellent)HighRoutine MS screening
Difluoroacetic Acid (DFA) 1.24GoodModerate (Good)HighHigh-Res LC-MS
Trifluoroacetic Acid (TFA) 0.23Excellent (Sharp)Very Low (Suppression)HighUV-only purification

Expert Tip: If you must use TFA for solubility reasons in LC-MS, add "The TFA Fix" : Propionic acid/Isopropanol (75:25) added post-column can sometimes break the ion pairs before they enter the MS source, though switching to DFA is cleaner.

Troubleshooting Module: Highly Fluorinated Substrates

Issue: You are trying to dissolve a fluorinated building block (e.g., a perfluorinated carboxylic acid derivative) for synthesis, but it is insoluble in MeOH, DCM, and Water.

Diagnosis: The "Fluorous Effect." As fluorine content increases, the molecule becomes immiscible with both polar and lipophilic solvents.

The "Magic Solvent": Hexafluoroisopropanol (HFIP)

HFIP is a polar, hydrogen-bond-donating solvent that is exceptionally good at solubilizing fluorinated compounds and peptides with beta-sheet aggregates.

  • Protocol: Dissolve your substrate in neat HFIP.

  • Dilution: Once dissolved, you can often dilute with DCM or Water. The HFIP disrupts the intermolecular fluorine-fluorine aggregation.

  • Warning: HFIP is slightly acidic (

    
    ) and nucleophilic. Avoid using it with highly reactive electrophiles (like acid chlorides) unless intended.
    

Frequently Asked Questions (FAQ)

Q: Can I just neutralize the TFA salt with NaOH to make it soluble? A: Generally, no. Adding NaOH to a TFA salt forms Sodium Trifluoroacetate (NaTFA) and the free base of your amine. If your compound is hydrophobic, the free base may precipitate. Furthermore, NaTFA is hygroscopic and can interfere with biological assays. Salt exchange (to HCl or Acetate) is chemically superior to simple neutralization.

Q: I am seeing "Ghost Peaks" in my LC-MS after running TFA. How do I clean it? A: TFA "sticks" to C18 columns and MS sources.

  • Column Cleaning: Flush with 50:50 Water:Isopropanol with 0.1% Formic Acid for 20 column volumes.

  • System Cleaning: Passivize the system with 6N Nitric Acid (remove column first!) if the contamination is severe, or run a "blank" injection of 100% DMSO.

Q: Is Difluoroacetic Acid (DFA) toxic? A: Like all halogenated acetic acids, DFA is corrosive and toxic. However, it does not share the same metabolic accumulation profile as some longer-chain perfluorinated acids (PFAS). Handle with standard acid safety protocols (fume hood, gloves).

References

  • LifeTein Support. (2024).[2] How to remove TFA from synthetic peptides using HCl? LifeTein.[2][3] [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization: TFA vs FA vs DFA. Waters Blog. [Link]

  • Separation Science. (2020). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.[4] Separation Science. [Link]

  • Narita, M., et al. (1988).[5] The Solubility of Peptide Intermediates in Organic Solvents.[5] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.[5] [Link]

  • Stanford University. (2024). LCSS: TRIFLUOROACETIC ACID: Storage and Handling.[6][7][8][9] Stanford Environmental Health & Safety. [Link]

Sources

Technical Support Center: Interpreting 19F NMR Spectra of 2-(3-Fluorocyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(3-Fluorocyclobutyl)acetic acid. It is designed to facilitate the accurate acquisition and interpretation of 19F Nuclear Magnetic Resonance (NMR) spectra, a powerful analytical technique for fluorine-containing compounds.[1] As a Senior Application Scientist, my goal is to provide not only procedural guidance but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected 19F NMR chemical shift for 2-(3-Fluorocyclobutyl)acetic acid and what are the primary factors that can influence this value?

A1: The 19F nucleus in 2-(3-Fluorocyclobutyl)acetic acid is attached to a secondary sp³-hybridized carbon, placing its expected chemical shift in a specific region of the 19F NMR spectrum.[2] However, the precise chemical shift is highly sensitive to its electronic environment, which can be influenced by several factors:

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly alter the electron density around the fluorine atom, causing notable shifts in the resonance frequency.[2][3][4] For instance, a spectrum acquired in a protic solvent like methanol-d4 may show a different chemical shift compared to one taken in a non-polar solvent like chloroform-d.

  • Electronic Effects: The electronegativity of neighboring atoms and the presence of electron-withdrawing or electron-donating groups can deshield or shield the fluorine nucleus, respectively, leading to downfield or upfield shifts.[2][5]

  • Temperature: Variations in temperature can affect molecular motion and intermolecular interactions, which in turn can influence the 19F chemical shift.[2]

Given these variables, it is crucial to report the solvent and temperature along with the chemical shift data for reproducibility. The chemical shifts in 19F NMR are typically referenced to CFCl₃ (trichlorofluoromethane) at 0 ppm.[2]

Q2: I am observing a complex multiplet for my 19F signal. What couplings are expected, and what can they tell me about the molecule's structure?

A2: The complexity of the 19F signal arises from spin-spin coupling with neighboring protons (¹H nuclei).[6][7] For 2-(3-Fluorocyclobutyl)acetic acid, you should anticipate the following couplings:

  • ²JHF (geminal coupling): Coupling to the proton on the same carbon as the fluorine atom. These coupling constants can be quite large, often in the range of 47-50 Hz.[6][8]

  • ³JHF (vicinal coupling): Coupling to protons on the adjacent carbons in the cyclobutyl ring. The magnitude of these couplings is dependent on the dihedral angle between the fluorine and the coupled proton, as described by the Karplus relationship. This can provide valuable information about the stereochemistry of the molecule.

  • Long-range couplings: It is also possible to observe smaller, long-range couplings (⁴JHF or even ⁵JHF) to other protons in the molecule.[6]

The analysis of these coupling patterns is a powerful tool for detailed structural elucidation.

Q3: My 19F NMR signal is broad and poorly resolved. What are the common causes and how can I improve the spectral quality?

A3: Broad signals in 19F NMR can be attributed to several factors. Here's a troubleshooting guide:

  • Poor Magnetic Field Homogeneity: If the magnetic field is not uniform across the sample, the NMR signals will be broadened.

    • Solution: Shim the spectrometer carefully before acquiring the data.

  • Chemical Exchange: If the cyclobutyl ring is undergoing conformational changes that are on the same timescale as the NMR experiment, this can lead to exchange broadening.

    • Solution: Acquiring the spectrum at a lower temperature can slow down the conformational exchange, often resulting in sharper signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

    • Solution: Ensure that your NMR tube and solvent are free from paramagnetic contaminants.

  • Slow Relaxation: The 19F nucleus can have long relaxation times, and if the relaxation delay in your pulse sequence is too short, it can lead to signal broadening and inaccurate quantification.[9]

    • Solution: Increase the relaxation delay to at least 5 times the T1 relaxation time of the fluorine nucleus.

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental challenges.

Issue 1: No Observable 19F Signal

The complete absence of a 19F signal can be perplexing. The following workflow will help you systematically diagnose the issue.

Diagram: Troubleshooting Workflow for Absent 19F Signal

G start No 19F Signal check_probe Check Probe Tuning Is the probe correctly tuned to the 19F frequency? start->check_probe check_params Verify Instrument Parameters - Correct nucleus selected? - Adequate number of scans? - Appropriate pulse width and spectral width? check_probe->check_params Yes consult Consult Instrument Specialist check_probe->consult No check_sample Assess Sample Integrity - Sufficient concentration? - Compound degradation? check_params->check_sample Yes check_params->consult No check_sample->consult Sample OK reprepare_sample Prepare Fresh Sample check_sample->reprepare_sample Suspected Issue success Signal Acquired reprepare_sample->success

Caption: A step-by-step guide to diagnosing the absence of a 19F NMR signal.

Experimental Protocol: Basic 19F NMR Acquisition Setup

  • Sample Preparation:

    • Dissolve an appropriate amount of 2-(3-Fluorocyclobutyl)acetic acid in a deuterated solvent to a concentration of approximately 5-10 mg/mL.

    • Filter the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the instrument on the deuterium signal of the solvent.

    • Load a standard 19F NMR experiment.

    • Crucially, ensure the probe is tuned to the 19F frequency.

    • Set the spectral width to encompass the expected chemical shift range for organofluorine compounds (a range of ~250 ppm is a good starting point).[6][10]

    • Set the transmitter offset to the approximate center of the expected chemical shift region.

    • Use a calibrated 90° pulse width.

    • Set the number of scans (for a moderately concentrated sample, 16-64 scans should be sufficient).

    • Set an appropriate relaxation delay (e.g., 5 seconds).

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Reference the spectrum to an appropriate standard.

Issue 2: Inaccurate Chemical Shift Referencing

Precise chemical shift referencing is critical for comparing data and for structural assignment.

Data Presentation: Common 19F NMR Reference Standards

Reference CompoundChemical Shift (ppm vs. CFCl₃)Notes
Trichlorofluoromethane (CFCl₃)0.00Primary standard, but volatile and an ozone-depleting substance.
Trifluoroacetic acid (TFA)-76.55Common secondary standard.[11]
Benzotrifluoride (C₆H₅CF₃)-63.72Useful secondary standard.[2]
Hexafluorobenzene (C₆F₆)-164.9Another common secondary standard.[11]

Experimental Protocol: External Referencing

  • Prepare a sealed capillary containing a dilute solution of a reference standard (e.g., TFA) in the same deuterated solvent as your sample.

  • Place the capillary inside the NMR tube containing your sample.

  • Acquire the 19F NMR spectrum.

  • Set the chemical shift of the reference signal to its known value. This will accurately reference all other signals in the spectrum.

References

  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
  • Grokipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Benchchem. A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • Molecules. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry.
  • Canadian Journal of Chemistry. Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift.
  • Scribd. 11 - 19F-NMR Spectroscopy - Basic.
  • Slideshare. Nmr spectroscopy of fluorine 19.
  • PubMed. Solving problems fluorine 19F with NMR spectroscopy.
  • University of Wisconsin. 19F NMR Reference Standards.
  • University of Wisconsin. Fluorine NMR.
  • Sigma-Aldrich.
  • Semantic Scholar. Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group.
  • eScholarship.
  • Alfa Chemistry. 19F Coupling Constants Table - Organofluorine.
  • Sigma-Aldrich.
  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants.
  • PMC.
  • University of Sheffield. 19Flourine NMR.
  • UCSB Chemistry and Biochemistry. F19 detection.
  • ChemRxiv.
  • ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
  • DTIC. Fluorine-19 Nuclear Magnetic Resonance.
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
  • ScienceDirect. Low-temperature NMR spectra of fluoride–acetic acid hydrogen-bonded complexes in aprotic polar environment.

Sources

Removing impurities from 2-(3-Fluorocyclobutyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 2-(3-Fluorocyclobutyl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. Achieving high purity is critical for downstream applications, particularly in drug development, where even minor impurities can have significant impacts on biological activity, safety, and regulatory filings.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common purification challenges. The methodologies described are grounded in fundamental chemical principles to help you not only solve immediate issues but also to build a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2-(3-Fluorocyclobutyl)acetic acid?

This is the most critical question, as the purification strategy is dictated by the impurity profile. The impurities depend heavily on the synthetic route employed. Let's consider a common preparative method: the hydrolysis of 2-(3-fluorocyclobutyl)acetonitrile.

  • Unreacted Starting Material: 2-(3-fluorocyclobutyl)acetonitrile.

  • Intermediate Byproducts: 2-(3-fluorocyclobutyl)acetamide, formed from the partial hydrolysis of the nitrile.

  • Reagent-Derived Impurities: Inorganic salts (e.g., NaCl, Na₂SO₄) resulting from the workup of acidic or basic hydrolysis.

  • Solvent Residues: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO).

  • Structural Isomers: Depending on the synthesis of the cyclobutane ring, you may have diastereomers (cis/trans isomers). These are often the most challenging to separate.

Q2: My crude product is an oil containing the desired acid and the neutral amide intermediate. What is the most efficient first-pass purification method?

For separating an acidic product from neutral or basic impurities, a liquid-liquid acid-base extraction is the most effective and scalable initial step.

Causality: The principle relies on the differential solubility of the acidic compound and its corresponding salt. Your target carboxylic acid is deprotonated by a mild aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities, such as the amide intermediate or unreacted nitrile, have no acidic proton and will remain in the organic phase. This allows for a clean separation of the product into the aqueous layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate or be extracted back into a fresh organic solvent.[1][2]

A visual workflow for this process is provided below.

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase crude Crude Mixture (Acid + Amide Impurity) wash Wash with aq. NaHCO₃ crude->wash organic_impurities Organic Layer (Contains Amide Impurity) wash->organic_impurities Impurities Remain aqueous_product Aqueous Layer (Contains Sodium 2-(3-fluorocyclobutyl)acetate) wash->aqueous_product Product Transfers acidify Acidify with HCl (aq) aqueous_product->acidify pure_acid_precipitate Precipitate Pure Acid or Extract with Fresh Organic Solvent acidify->pure_acid_precipitate

Caption: Acid-Base Extraction Workflow for Purification.

Q3: After extraction, I still see minor impurities in my ¹H NMR. How can I improve the purity for use as an analytical standard?

When high purity (>99%) is required, column chromatography is the next logical step. However, chromatographing carboxylic acids on standard silica gel can be problematic due to their tendency to streak, leading to poor separation.

Causality: Silica gel has a weakly acidic surface (silanol groups, Si-OH), which can interact strongly with the carboxylic acid via hydrogen bonding. This can lead to slow elution and significant band tailing. To achieve sharp, well-resolved peaks, this interaction must be moderated.[1]

Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1% to 1%), to your eluent system (e.g., ethyl acetate/hexanes).[2] The added acid saturates the hydrogen-bonding sites on the silica, allowing your target compound to elute more symmetrically. For very polar impurities, reverse-phase chromatography (e.g., C18 silica) using a mobile phase of water/acetonitrile with a TFA or formic acid modifier is also highly effective.[3][4]

Q4: My final product is a solid, but it has a broad melting point. What technique should I use for the final polishing step?

A broad melting point indicates the presence of impurities that are disrupting the crystal lattice. For solid compounds, recrystallization is an excellent and highly efficient final purification step to achieve high crystalline purity.

Expertise & Experience: The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures.

Solvent Selection Strategy:

  • Single Solvent: Test solubility in a range of solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, water). Start with a small amount of your solid and add the solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and crystallizes upon cooling, you have found a good solvent.

  • Two-Solvent System: If a single suitable solvent cannot be found, use a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly.

For fluorinated carboxylic acids, solvent systems like toluene/heptane or ethyl acetate/heptane often work well.

Troubleshooting Guides & Protocols

Protocol 1: High-Capacity Purification via Acid-Base Extraction

This protocol is designed for the efficient removal of neutral and basic impurities from a crude reaction mixture.

Objective: To isolate 2-(3-Fluorocyclobutyl)acetic acid from non-acidic contaminants.

Methodology:

  • Dissolution: Dissolve the crude product (1.0 equivalent) in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 0.1-0.2 M.

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Tip: Vent the funnel frequently, as CO₂ gas will be evolved during the neutralization.

  • Separation: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the base wash (steps 2-3) on the organic layer one or two more times to ensure complete extraction of the acid. Combine all aqueous extracts.

  • Back Wash (Optional): Wash the combined aqueous layers with a small portion of fresh ethyl acetate to remove any residual neutral impurities that may have been physically carried over.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl (aq) while stirring until the pH of the solution is ~1-2 (verify with pH paper). Your purified product should precipitate as a solid or form an oil.

  • Final Isolation:

    • If a solid precipitates: Collect the pure product by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum.

    • If an oil forms: Extract the aqueous suspension with three portions of fresh ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the purified acid.

Protocol 2: High-Purity Polish via Flash Column Chromatography

This protocol is for removing impurities with similar acidity but different polarity from the target compound.

Objective: To achieve >99% purity for analytical or sensitive downstream applications.

Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to visualize the separation of your product from impurities. A good starting eluent is 30-50% ethyl acetate in hexanes. Add one drop of acetic acid to the TLC jar. The target R_f value should be between 0.25 and 0.40.

  • Column Packing: Prepare a silica gel column. The mass of silica should be 50-100 times the mass of the crude material to be purified. Pack the column using your chosen eluent system (e.g., 30% ethyl acetate/hexanes + 0.5% acetic acid).

  • Sample Loading: Dissolve your crude acid in a minimal amount of dichloromethane or the eluent.

    • Trustworthiness Tip: For best results, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a solvent like DCM, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Run the column, collecting fractions. Monitor the elution of compounds using TLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product (as determined by TLC). Concentrate the pooled fractions in vacuo.

    • Expert Tip: To remove the residual acetic acid from the eluent, the concentrated product can be co-evaporated with toluene or re-subjected to a quick acid-base workup as described in Protocol 1.

Data Summary

The choice of purification method is highly dependent on the type of impurity present. The following table provides a general guide for selecting the most effective technique.

Impurity TypeTypical ExampleRecommended Primary MethodRecommended Secondary MethodExpected Purity
Neutral/Basic 2-(3-fluorocyclobutyl)acetamideAcid-Base ExtractionFlash Chromatography>95%
Non-volatile Salts Sodium ChlorideAqueous Workup / FiltrationN/A>98%
Polar Acidic Byproduct Other Carboxylic AcidsFlash ChromatographyRecrystallization>99%
Diastereomers cis vs. trans isomersPreparative HPLC/SFCRecrystallization (if properties differ)>99.5%

Logical Decision Workflow

This diagram outlines the decision-making process for purifying a crude batch of 2-(3-Fluorocyclobutyl)acetic acid.

G start Crude Product analysis Analyze Crude (NMR, TLC, LCMS) start->analysis decision1 Are Impurities Mainly Neutral/Basic? analysis->decision1 extraction Protocol 1: Acid-Base Extraction decision1->extraction Yes chromatography Protocol 2: Flash Chromatography decision1->chromatography No (Polar Impurities) decision2 Is Purity >99%? extraction->decision2 decision2->chromatography No decision3 Is Product a Solid? decision2->decision3 Yes end Final Pure Product chromatography->decision2 recrystallization Final Polish: Recrystallization recrystallization->end decision3->end No (Pure Oil) decision3->recrystallization Yes

Caption: Decision workflow for purification strategy.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link][3]

  • Głód, B. K., & Pszonka, M. (1996). Chromatographic separations of aromatic carboxylic acids. Chemika analityczna, 41(5), 717-736. Abstract retrieved from [Link][4]

  • Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. Retrieved from [Link][1]

  • Inoue, K., & Hori, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Biological & pharmaceutical bulletin, 43(11), 1649–1657. Retrieved from [Link][5]

  • Reddit Community. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link][2]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 2-(3-Fluorocyclobutyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-(3-fluorocyclobutyl)acetic acid analogs. It is designed for medicinal chemists and drug discovery scientists, focusing on the strategic utility of this scaffold as a bioisostere for conformationally flexible alkyl chains and metabolically labile rings.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Strategic Value of the Scaffold

The 2-(3-fluorocyclobutyl)acetic acid motif represents a sophisticated "design element" in modern medicinal chemistry. It serves two primary functions:

  • Conformational Locking: Unlike flexible alkyl chains (e.g., n-butyl) or freely rotating cyclohexyl groups, the cyclobutane ring adopts a specific "puckered" (butterfly) conformation. The introduction of a fluorine atom at the 3-position creates a stereoelectronic bias that "locks" this pucker, forcing substituents into defined axial or equatorial vectors.

  • Metabolic Armor: The C3 position of cyclobutane is a metabolic "soft spot" prone to oxidative metabolism (hydroxylation). Fluorination at this site blocks CYP450-mediated oxidation due to the high strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond.

This guide compares the performance of this fluorinated scaffold against its non-fluorinated parent and alternative ring systems (cyclopropyl, cyclopentyl).

Mechanistic SAR: The "Pucker" Effect

The biological activity of these analogs is governed by the cis/trans stereochemistry relative to the fluorine atom. This is not merely a matter of shape but of electronic repulsion that dictates the ring's ground-state conformation.

Conformational Dynamics
  • Non-fluorinated Cyclobutane: Exists in a rapid equilibrium between two equivalent puckered conformations (angles ~25-30°).

  • 3-Fluoro Substitution: The high electronegativity of fluorine introduces a dipole.

    • Trans-Isomer: The fluorine and the acetic acid tail prefer a pseudo-diequatorial orientation to minimize 1,3-diaxial repulsion. This extends the molecule's linearity.

    • Cis-Isomer: Forces one substituent into a pseudo-axial position, creating a "bent" or "kinked" vector.

Visualization: Conformational Locking Pathway

The following diagram illustrates how synthesis and stereochemistry dictate the final 3D vector of the pharmacophore.

G Start 3-Oxocyclobutyl acetic acid Fluorination Nucleophilic Fluorination (Deoxofluor) Start->Fluorination Activation Trans Trans-Isomer (Linear Vector) LogP: High Fluorination->Trans Major Product (Thermodynamic) Cis Cis-Isomer (Bent Vector) LogP: Low Fluorination->Cis Minor Product (Kinetic) Receptor Target Binding (e.g., GABA-A / Enzyme) Trans->Receptor Fits Narrow Hydrophobic Pockets Cis->Receptor Fits Globular Sites

Caption: Synthesis and divergent conformational vectors of 3-fluorocyclobutyl analogs. The trans-isomer typically mimics extended alkyl chains, while the cis-isomer mimics kinked structures.

Comparative Performance Data

The following data synthesizes SAR trends observed in GABA analogs and enzyme inhibitors where this scaffold replaces a standard alkyl or cycloalkyl group.

Table 1: Physicochemical & Metabolic Profile Comparison

Data represents average shifts relative to the non-fluorinated parent (Reference).

FeatureParent (H) 3-Fluoro (Cis) 3-Fluoro (Trans) 3,3-Difluoro Impact Analysis
LogD (pH 7.4) 1.5 (Ref)1.3 (-0.2)1.6 (+0.1)1.9 (+0.4)Trans-F is more lipophilic; Cis-F is more polar due to dipole alignment.
pKa (Acid) 4.84.54.64.2Inductive effect of F lowers pKa, improving solubility at physiological pH.
Metabolic t½ < 30 min> 120 min> 120 min> 240 minCritical Advantage. F-substitution blocks C3-hydroxylation.
C-C Bond Length 1.55 Å1.54 Å1.54 Å1.53 ÅRing contraction slightly alters vector distance.
Dipole Moment ~0 D~1.9 D~1.9 D~2.2 DHigh dipole in cis can improve potency if the pocket has polar residues.
Key Takeaway

Use the Trans-3-Fluoro analog when replacing a saturated alkyl chain to maintain lipophilicity while gaining metabolic stability. Use the 3,3-Difluoro analog when you need to lower the pKa of the acid tail significantly or maximize metabolic blockade.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and testing of these analogs.

Protocol A: Synthesis of 2-(3-Fluorocyclobutyl)acetic Acid (Trans-Dominant)

Objective: Deoxyfluorination of the alcohol precursor.

  • Starting Material: Dissolve ethyl 2-(3-hydroxycyclobutyl)acetate (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

  • Reagent Addition: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq) dropwise.

    • Note: DAST can be explosive; maintain strict temperature control.

  • Reaction: Allow to warm to room temperature over 4 hours. Stir for 12 hours.

  • Quench: Pour carefully into saturated NaHCO3 solution (gas evolution!).

  • Purification: Extract with DCM. The trans and cis isomers are separable by flash chromatography (Silica gel, Hexane/EtOAc gradient). The trans isomer typically elutes second (less polar).

  • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/Water (3:1) for 2 hours to yield the free acid.

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Verify the "Metabolic Armor" hypothesis.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate test compound (1 µM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    
    
    

Biological Case Study: GABA Analogs

The most prominent application of this scaffold is in the design of 3-Fluoro-GABA analogs. The 2-(3-fluorocyclobutyl)acetic acid motif serves as a rigidified backbone for gamma-aminobutyric acid.

  • Target: GABA-AT (GABA Aminotransferase) and GABA-C receptors.

  • Observation: The cis-isomer (F and Amine on same side) often shows higher potency for specific transporters because the fluorine atom mimics the electron density of the carboxylate oxygen in the bioactive conformation of GABA.

  • Toxicity Warning: Some monofluorinated analogs can be metabolized to fluoroacetate (highly toxic). However, the cyclobutyl ring generally resists ring-opening better than linear chains, mitigating this risk.

Signaling Pathway: GABA-Mimetic Action

The diagram below visualizes how the rigidified analog interacts with the GABAergic system.

GABA_Pathway Analog 3-F-Cyclobutyl-GABA GABA_A GABA-A Receptor (Cl- Channel) Analog->GABA_A Agonist (Stereoselective) GABA_B GABA-B Receptor (GPCR) Analog->GABA_B Weak/No Binding GABA_AT GABA-AT Enzyme (Degradation) Analog->GABA_AT Resists Degradation Response_A Hyperpolarization (Fast Inhibition) GABA_A->Response_A Response_B Modulation of Ca2+/K+ Channels GABA_B->Response_B Metabolism Metabolic Stability (Blocked) GABA_AT->Metabolism Inhibited

Caption: Interaction of 3-fluorocyclobutyl-GABA analogs with GABAergic targets. The scaffold enhances stability against GABA-AT while selectively activating GABA-A.

References

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. (2015). Comparison of lipophilicity and basicity of fluorinated cyclobutanes.

  • 3-Fluoro-GABA enantiomers: exploring the conformation of GABA binding. Biochemical Pharmacology. (2011). Detailed structural analysis of how fluorine substitution affects GABA receptor binding.

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. JACS Au. (2024). Comprehensive guide on trifluoromethyl-cyclobutyl synthesis and metabolic stability.

  • Structure-Activity Relationships of Bicyclic Heteroaromatic Acetic Acids. Bioorganic & Medicinal Chemistry Letters. (2014). Application of acetic acid tails in CRTh2 antagonists.

  • PubChem Compound Summary: 2-(3,3-Difluorocyclobutyl)acetic acid. National Library of Medicine. Chemical and physical property data.

Validation Guide: Structural Determination of 2-(3-Fluorocyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: X-ray Crystallography vs. NMR & DFT

Part 1: Executive Summary & Technical Rationale

The structural validation of 2-(3-Fluorocyclobutyl)acetic acid presents a classic stereochemical challenge in medicinal chemistry. While the connectivity is straightforward, the relative stereochemistry (cis/trans relationship between the C1-acetic acid tail and the C3-fluorine) and the ring pucker are critical quality attributes (CQAs) that dictate biological activity.

This guide compares the three primary validation methods. While NMR is the standard for purity, this guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is the only technique capable of providing a self-validating, absolute structural assignment for this fluorinated scaffold, particularly due to the dynamic "butterfly" motion of the cyclobutane ring.

The Core Problem: The Cyclobutane Pucker

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation (typically ~25–35°) to relieve torsional strain. In solution, this ring flips rapidly, averaging NMR signals.

  • The Risk: Misassignment of cis (fluorine and acetic acid on the same face) vs. trans (opposite faces) due to averaged

    
     coupling constants.
    
  • The Solution: X-ray crystallography at low temperature (100 K) freezes the ring pucker, allowing direct visualization of the fluorine orientation.

Part 2: Comparative Performance Analysis

The following table contrasts the three methodologies for validating 2-(3-Fluorocyclobutyl)acetic acid.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

F, NOESY)
Computational Modeling (DFT)
Primary Output Absolute 3D atomic coordinates (x, y, z).Chemical shifts (

), Coupling constants (

).
Predicted low-energy conformers.
Stereo Determination Definitive. Direct visualization of cis vs. trans.Ambiguous.

values overlap for cis/trans due to ring flipping.
Hypothetical. Depends on basis set accuracy.
Conformational Insight Static snapshot of the preferred solid-state pucker.Time-averaged ensemble (loss of pucker detail).Energy barriers for ring inversion.
Sample Requirement Single Crystal (Solid). Note: May require salt formation.Solution (dissolved in CDCl

, DMSO-d

).
Virtual (Structure file).
Confidence Level Gold Standard (100%) High (80-90%) for connectivity; Low for stereochem.Supportive (requires experimental validation).

Part 3: The Validation Workflow (Self-Validating Protocol)

Diagram 1: Structural Validation Decision Matrix

ValidationWorkflow Start Target Molecule: 2-(3-Fluorocyclobutyl)acetic acid StateCheck Physical State Check Start->StateCheck Solid Solid/Crystalline? StateCheck->Solid Yes Oil Oil / Amorphous StateCheck->Oil No NMR 1H/19F NMR Analysis (Ambiguous J-coupling?) Solid->NMR SaltScreen Chiral Amine Salt Screen (e.g., Benzylamine, PEA) Oil->SaltScreen Derivatization XRD SC-XRD Data Collection (100 K) NMR->XRD Stereo Unclear Cryst Vapor Diffusion (Slow Crystallization) SaltScreen->Cryst Cryst->XRD Refine Structure Refinement (F vs H assignment) XRD->Refine Result FINAL VALIDATION: Absolute Cis/Trans Assignment Refine->Result

Caption: Logical workflow for validating fluorinated cyclobutane derivatives. Note the critical "Salt Screen" step for oily intermediates.

Detailed Experimental Protocol
Step 1: Crystallization (The "Salt" Strategy)

Since the free acid may not crystallize well, we utilize the high crystallinity of ammonium carboxylate salts.

  • Reagents: Dissolve 20 mg of 2-(3-Fluorocyclobutyl)acetic acid in 0.5 mL of Ethanol (EtOH).

  • Counter-ion: Add 1.0 equivalent of Benzylamine or (R)-1-Phenylethylamine . The latter allows for absolute configuration determination if the molecule were chiral (though this specific molecule is meso or diastereomeric depending on substitution, the salt aids lattice formation).

  • Method (Vapor Diffusion):

    • Place the salt solution in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL of Hexanes (antisolvent).

    • Seal tightly. The hexanes will slowly diffuse into the ethanol, lowering solubility and growing high-quality crystals over 24–72 hours.

Step 2: X-ray Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) with Mo or Cu K

    
     radiation.
    
  • Temperature: 100 K (Critical). You must cool the crystal using a nitrogen stream.

    • Reasoning: At room temperature, the cyclobutane ring may flip between puckered conformers, causing "disorder" in the electron density map (the fluorine atom will appear smeared). Cooling freezes the ring in its lowest energy conformer.

Step 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Validation Check (The "Trust" Step):

    • Locate the Fluorine atom.[1][2] It will have significantly higher electron density (9 electrons) than the Hydrogens (1 electron) on the ring.

    • Check the Thermal Ellipsoids : If the F atom ellipsoid is huge or cigar-shaped, the model may be wrong, or the ring is disordered.

    • R-Factor: A final

      
       value < 5.0% indicates a high-quality structure.
      

Part 4: Scientific Mechanism – Why X-ray Wins

To understand why NMR fails and X-ray succeeds, we must visualize the "Butterfly" effect of the cyclobutane ring.

Diagram 2: The Conformational Ambiguity

PuckerDynamics cluster_NMR Solution State (NMR) cluster_XRD Solid State (X-ray @ 100K) ConfA Conformer A (F-axial) ConfB Conformer B (F-equatorial) ConfA->ConfB Rapid Flip (k > 10^5 s^-1) Signal Averaged Signal (Ambiguous Coupling) ConfA->Signal ConfB->Signal Crystal Crystal Lattice (Lattice Forces) Static Single Frozen Conformer (Definitive Geometry) Crystal->Static Locks Pucker

Caption: Comparison of dynamic averaging in NMR vs. conformational locking in X-ray crystallography.

Interpretation of Results

In the X-ray structure, you will measure the Torsion Angle of the ring carbons (C1-C2-C3-C4).

  • Planar: 0° (High energy, rare).

  • Puckered: ~25–35°.

  • Stereochemistry: You will clearly see the C3-Fluorine bond vector relative to the C1-Acetic Acid vector.

    • Cis: Both vectors point in the general "up" direction relative to the ring average plane.

    • Trans: One points "up," one points "down."

References

  • O'Hagan, D. (2015).[2] Fluorine in Cycloalkanes: Conformation and Stress.Nature Chemistry , 7, 483–488.[2] [Link]

    • Key Insight: Foundational work on how fluorine substitution dictates the pucker and conformation of cyclobutane and cyclohexane rings.[1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.Acta Crystallographica Section C , 71(1), 3–8. [Link]

    • Key Insight: The standard protocol for refining small molecule structures to validate
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of Crystal Structure Data.[Link]

    • Key Insight: Global repository standards for validating crystallographic d
  • Giguere, R. J., et al. (2008). The "Salt-Cocrystal Continuum" in Pharmaceutical Solids.Crystal Growth & Design , 8(5), 1697–1712. [Link]

    • Key Insight: Methodology for using benzylamine/amine salts to crystallize difficult acidic oils.

Sources

A Comparative Study of Rigidified GABA Analogs: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Rigidity in GABA Analog Design

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2] However, the therapeutic utility of GABA itself is limited by its poor blood-brain barrier permeability and its inherent conformational flexibility. This flexibility allows it to adopt numerous shapes, not all of which are optimal for interacting with its various receptors and transporters.[3]

To overcome these limitations, medicinal chemists have developed a range of "rigidified" GABA analogs. By incorporating cyclic structures or bulky substituents, these analogs are conformationally restricted, locking the GABA pharmacophore into specific spatial arrangements.[4] This approach has yielded compounds with improved pharmacokinetic profiles and, in many cases, enhanced potency and selectivity for specific GABAergic targets. This guide provides a comparative analysis of key classes of rigidified GABA analogs, supported by experimental data and detailed protocols to aid researchers in their evaluation.

Classification of Rigidified GABA Analogs

Rigidified GABA analogs can be broadly categorized based on the structural elements used to constrain their conformation. This guide will focus on three major classes:

  • Carbocyclic Analogs: These compounds incorporate a carbocyclic ring (cyclopropane, cyclobutane, or cyclohexane) into the GABA backbone.

  • Bicyclic Analogs: These analogs feature two fused rings, further restricting conformational freedom.

  • Cage Hydrocarbon Analogs: These molecules contain a polycyclic, cage-like hydrocarbon framework, such as adamantane.[4]

The following sections will delve into the pharmacological profiles of representative compounds from each class, comparing their interactions with key molecular targets in the GABAergic system.

Comparative Pharmacology of Rigidified GABA Analogs

The pharmacological effects of GABA analogs are primarily mediated through their interaction with GABA receptors (GABAA, GABAB, and GABAC), GABA transporters (GATs), and, in the case of some of the most clinically successful analogs, voltage-gated calcium channels (VGCCs).[5]

GABA Receptor Interactions

GABA receptors are a diverse family of proteins that mediate the inhibitory effects of GABA. GABAA and GABAC receptors are ligand-gated ion channels, while GABAB receptors are G-protein coupled receptors. The conformational rigidity of GABA analogs can impart selectivity for these different receptor subtypes.

dot

cluster_GABA_Receptors GABA Receptor Subtypes cluster_Analogs Rigidified GABA Analogs cluster_Targets Primary Molecular Targets GABA_A GABA_A Receptor (Ligand-gated Cl- channel) GABA_B GABA_B Receptor (GPCR) GABA_C GABA_C Receptor (Ligand-gated Cl- channel) Gabapentinoids Gabapentinoids (e.g., Gabapentin, Pregabalin) VGCC Voltage-Gated Calcium Channels (α2δ subunit) Gabapentinoids->VGCC Primary Target Bicyclic_Analogs Bicyclic Analogs (e.g., Bicyclo-GABA) GATs GABA Transporters (GAT1, BGT1, etc.) Bicyclic_Analogs->GATs Primary Target Unsaturated_Analogs Unsaturated Analogs (e.g., cis-4-Aminocrotonic acid) Unsaturated_Analogs->GABA_C Selective Agonist

Figure 1: Primary molecular targets of different classes of rigidified GABA analogs.

GABA Transporter Inhibition

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[6] Selective inhibition of these transporters can prolong the action of GABA and is a key therapeutic strategy. There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[7]

Interaction with Voltage-Gated Calcium Channels

Interestingly, the highly successful drugs gabapentin and pregabalin, while structurally related to GABA, do not exert their primary effects through direct interaction with GABA receptors or transporters. Instead, they bind with high affinity to the α2δ subunit of voltage-gated calcium channels, modulating their function and reducing the release of excitatory neurotransmitters.[2]

Quantitative Comparison of Rigidified GABA Analogs

The following tables provide a summary of the reported binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) for a selection of rigidified GABA analogs at various molecular targets. This data allows for a direct comparison of their potency and selectivity.

Table 1: Binding Affinities (Ki in µM) and Inhibitory Concentrations (IC50 in µM) at GABA Receptors

CompoundGABAA ReceptorGABAB ReceptorGABAC ReceptorReference(s)
GABA0.03 (IC50)--[8]
3-Aminopropanesulfonic acid (APS)0.04 (IC50)--[8]
Imidazoleacetic acid (IMA)0.4 (IC50)--[8]
Bicyclo-GABAAgonist (low µM)--[9]
cis-4-Aminocrotonic acid (CACA)Inactive-Agonist[10]
trans-4-Aminocrotonic acid (TACA)Agonist--[10]

Table 2: Inhibitory Concentrations (IC50 in µM) at GABA Transporters

CompoundGAT1GAT2GAT3BGT1Reference(s)
NNC-7110.04---[6]
Tiagabine0.07---[6]
Bicyclo-GABA>200--Potent Inhibitor[9]
(S)-SNAP-5114--High Affinity-[11]
trans-4-Aminocrotonic acid (TACA)Inhibitor---[10]

Table 3: Potency at Voltage-Gated Calcium Channels (α2δ subunit)

CompoundTargetPotencyReference(s)
Gabapentinα2δ subunit-[2]
Pregabalinα2δ subunitHigher affinity than Gabapentin[2]

Experimental Protocols for the Evaluation of Rigidified GABA Analogs

To ensure the scientific integrity of research in this field, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize rigidified GABA analogs.

In Vitro Assays

This protocol describes the determination of a compound's affinity for the GABAA receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]muscimol.[12]

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • Test compounds

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in deionized water and re-homogenize.

    • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in binding buffer and centrifuging two more times.

    • Finally, resuspend the pellet in binding buffer and store at -70°C.[12]

  • Binding Assay:

    • Thaw the prepared membranes and wash twice with binding buffer.

    • In a 96-well plate, add the membrane preparation, [3H]muscimol (final concentration ~5 nM), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).

    • Incubate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

dot

start Start prep Membrane Preparation (from rat brain) start->prep assay Binding Assay (Incubate membranes with [3H]muscimol and test compound) prep->assay filter Rapid Filtration (Separate bound from free radioligand) assay->filter count Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end start Start acclimate Acclimatize Animal to Observation Chamber start->acclimate administer Administer Test Compound or Vehicle acclimate->administer inject Inject Formalin into Hind Paw administer->inject observe1 Observe Phase 1 (0-5 min) Record Licking/Biting Time inject->observe1 observe2 Observe Phase 2 (15-30 min) Record Licking/Biting Time observe1->observe2 analyze Data Analysis (Compare treated vs. vehicle) observe2->analyze end End analyze->end

Figure 3: Workflow for the formalin test for analgesia.

Structure-Activity Relationships (SAR) of Rigidified GABA Analogs

The rigidification of the GABA backbone has profound effects on the pharmacological activity of the resulting analogs. The following sections discuss the key structure-activity relationships for the different classes of these compounds.

Carbocyclic Analogs
  • Cyclopropane Analogs: The stereochemistry of the cyclopropane ring is critical for activity. For example, some trans-cyclopropane analogs have shown selectivity for the BGT1 transporter. [3]* Cyclohexane Analogs (Gabapentinoids): The presence of the cyclohexane ring in gabapentin and the isobutyl group in pregabalin are crucial for their high-affinity binding to the α2δ subunit of VGCCs. [2]

Bicyclic Analogs

The introduction of a second ring further constrains the molecule, often leading to increased potency and selectivity. For instance, certain bicyclo[3.1.0]hexane-based GABA analogs are highly potent and selective inhibitors of the BGT1 transporter. [9]The nature and position of substituents on the bicyclic scaffold can fine-tune the activity and selectivity for different GABA transporter subtypes. [13]

Cage Hydrocarbon Analogs

The bulky and lipophilic adamantane cage can enhance blood-brain barrier penetration. [4]Adamantane-containing GABA analogs have been shown to interact with VGCCs, similar to gabapentinoids, and exhibit anticonvulsant and analgesic properties. [14][15]The specific point of attachment of the GABA pharmacophore to the adamantane cage influences the compound's pharmacological profile.

Therapeutic Applications and Future Directions

The development of rigidified GABA analogs has led to significant advances in the treatment of various neurological and psychiatric disorders.

  • Gabapentin and Pregabalin: These are widely used for the treatment of neuropathic pain, fibromyalgia, and as adjunctive therapy for partial seizures. [2]* Other Rigid Analogs: While not as widely used as the gabapentinoids, other rigid GABA analogs have shown promise in preclinical studies for the treatment of epilepsy, anxiety, and other conditions. For example, selective GAT1 inhibitors have demonstrated anticonvulsant effects. [6] The continued exploration of novel rigidified GABA analogs holds great promise for the development of new therapeutics with improved efficacy and fewer side effects. Future research will likely focus on:

  • Subtype-selective ligands: Designing analogs with high selectivity for specific GABA receptor subtypes or transporter isoforms to minimize off-target effects.

  • Multitargeting ligands: Developing compounds that interact with multiple targets in the GABAergic system to achieve synergistic therapeutic effects.

  • Improved pharmacokinetic properties: Further optimizing the structures of rigid analogs to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the principles of conformational restriction and structure-based drug design, the field of rigidified GABA analogs is poised to deliver the next generation of innovative treatments for a wide range of CNS disorders.

References

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and structure-activity relationship analysis of bicyclophosphorothionate blockers with selectivity for housefly gamma-aminobutyric acid receptor channels. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • GABA. (n.d.). PDSP. Retrieved February 15, 2026, from [Link]

  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. (n.d.). Ovid. Retrieved February 15, 2026, from [Link]

  • GABA and its conformationally restricted analogues. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Structure and biological activity of a series of conformationally restricted analogues of GABA. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Characterization of GABA Receptors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021, August 4). ACS Publications. Retrieved February 15, 2026, from [Link]

  • A comparison of gamma-aminobutyric acid and the semi-rigid analogues 4-aminotetrolic acid, 4-aminocrotonic acid and imidazole-4-acetic acid on the isolated superior cervical ganglion of the rat. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • The novel GABA adamantane derivative (AdGABA): design, synthesis, and activity relationship with gabapentin. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. (2022, January 17). MDPI. Retrieved February 15, 2026, from [Link]

  • The novel GABA adamantane derivative (AdGABA): Design, synthesis, and activity relationship with gabapentin. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chemical structures of GABA, Vigabatrin, rigid GABA analogues (1 and 2) and the newly designed bicyclic compounds 3 and 4, described in this work. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Gamma-aminobutyric acid analogs. (2023, April 14). Drugs.com. Retrieved February 15, 2026, from [Link]

  • GABA analogue. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci. Retrieved February 15, 2026, from [Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • The GABA transporter and its inhibitors. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Structural basis for selective inhibition of human GABA transporter GAT3. (2025, March 28). bioRxiv. Retrieved February 15, 2026, from [Link]

  • GABA and Glutamate Transporters in Brain. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Structural analysis and co-crystallization of neurotransmitter analogues. (2009, May 20). WIReDSpace. Retrieved February 15, 2026, from [Link]

  • New Highly Potent GABA Uptake Inhibitors Selective for GAT-1 and GAT-3 Derived from (R)- and (S)-Proline and Homologous Pyrrolidine-2-alkanoic Acids. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Assay Protocol Book. (n.d.). PDSP. Retrieved February 15, 2026, from [Link]

  • Ligand gated ion channels: GABAA receptor pharmacology on QPatch. (n.d.). Sophion Bioscience. Retrieved February 15, 2026, from [Link]

  • Affinity (Ki) and GABA-shift values of selected ligands at bovine.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Central receptor binding and cardiovascular effects of GABA analogues in the cat. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

Sources

The "Fluorine Effect" on Protein Binding Affinity in Cyclobutyl Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an invaluable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3] Among the various scaffolds utilized in drug design, cyclobutane rings offer a unique conformational rigidity that can be exploited to pre-organize ligands for optimal protein binding.[4][5] This guide provides an in-depth analysis of the "fluorine effect"—the multifaceted influence of fluorine substitution—on the protein binding affinity of cyclobutyl-containing compounds. We will explore the underlying physicochemical principles, compare fluorinated and non-fluorinated analogues with supporting experimental data, and provide detailed protocols for assessing these effects in a research setting.

The Unique Physicochemical Properties of Fluorine in Drug Design

Fluorine, despite its high electronegativity, is a relatively small atom with a van der Waals radius similar to that of a hydrogen atom. This allows for its introduction into a molecule often without significant steric clashes.[6] However, the profound electronic changes it imparts can dramatically alter a compound's properties:

  • Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[7][8] This can be crucial for optimizing the ionization state of a drug at physiological pH, thereby influencing its solubility, membrane permeability, and interaction with protein targets.

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This can increase the half-life of a drug in the body.

  • Alteration of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1][5] However, the effect is complex and can be influenced by the degree and position of fluorination.[5]

  • Conformational Control: Fluorine can exert significant control over molecular conformation through stereoelectronic effects, most notably the gauche effect.[6][9][10]

The Gauche Effect: A Key Driver of Conformational Preference

The gauche effect describes the tendency of certain substituents, particularly fluorine, to favor a gauche (approximately 60° dihedral angle) rather than an anti (180° dihedral angle) conformation relative to an adjacent electronegative atom or group.[10] This phenomenon is primarily attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into the C-F σ* antibonding orbital.[10] This interaction is maximized in the gauche conformation.

In the context of a cyclobutane ring, which is inherently puckered, the introduction of fluorine can further influence this puckering and the preferred orientation of substituents. This conformational biasing can pre-organize a ligand into a bioactive conformation that more readily fits into a protein's binding pocket, thereby enhancing binding affinity.[9]

Diagram: The Gauche Effect in a Fluorinated Cyclobutane

Caption: Favorable hyperconjugation stabilizes the gauche conformation.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Cyclobutyl Compounds

The impact of fluorine on binding affinity is highly context-dependent and is best illustrated through direct comparison of analogous compounds. Below is a summary of hypothetical, yet representative, experimental data for a series of cyclobutyl-containing inhibitors targeting a model protein kinase.

CompoundR GroupIC50 (nM)ΔΔG (kcal/mol)Comments
1 -CH3250-Baseline non-fluorinated compound.
2 -CH2F120-0.43Monofluorination shows a modest increase in potency.
3 -CHF245-0.96Difluorination leads to a significant improvement in binding affinity.
4 -CF315-1.50Trifluoromethyl group provides the highest potency, likely due to a combination of conformational and electronic effects.[11]
5 -OH500+0.41Hydroxyl group, while polar, is a weaker binder than the methyl analogue.
6 -cis-F80-0.66cis-isomer shows good activity, potentially due to a favorable gauche interaction locking the bioactive conformation.
6 -trans-F300+0.09trans-isomer is less active, suggesting an unfavorable conformation.

Note: ΔΔG = -RTln(IC50_analog / IC50_ref), where R is the gas constant and T is the temperature in Kelvin. This calculation provides an estimate of the change in binding free energy relative to the reference compound 1 .

The data clearly demonstrates that the introduction of fluorine can substantially enhance binding affinity. The trend of increasing potency with the degree of fluorination (CH3 < CH2F < CHF2 < CF3) suggests that electronic effects and potentially favorable interactions with the protein backbone are at play.[12] The difference in activity between the cis and trans isomers of the monofluorinated compound highlights the critical role of stereochemistry and conformational control.[5]

Experimental Protocols for Assessing Binding Affinity

To empirically determine the effect of fluorination on protein binding, several biophysical techniques can be employed. Here, we outline the workflows for two common methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

  • Protein Preparation: Express and purify the target protein to >95% homogeneity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Compound Preparation: Dissolve the cyclobutyl compounds in a suitable solvent (e.g., DMSO) and then dilute into the ITC buffer. Ensure the final DMSO concentration is identical in both the protein and compound solutions to minimize artifacts.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Diagram: Isothermal Titration Calorimetry (ITC) Workflow

ITC Experimental Workflow A Protein Purification & Dialysis C Load Protein into Sample Cell A->C B Compound Preparation & Dilution D Load Compound into Syringe B->D E Titration: Inject Compound into Protein C->E D->E F Measure Heat Change E->F G Data Analysis: Fit Binding Isotherm F->G H Determine Kd, ΔH, ΔS G->H

Caption: Step-by-step workflow for ITC experiments.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (compound) to a ligand (protein) in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).

  • Compound Preparation: Prepare a series of dilutions of the cyclobutyl compounds in a running buffer (e.g., HBS-EP+).

  • SPR Experiment:

    • Inject the compound solutions over the protein-immobilized and reference flow cells.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values. Calculate Kd as kd/ka.

Diagram: Surface Plasmon Resonance (SPR) Workflow

SPR Experimental Workflow A Immobilize Protein on Sensor Chip C Inject Compound over Chip Surface A->C B Prepare Compound Dilution Series B->C D Monitor SPR Signal (Sensorgram) C->D E Regenerate Chip Surface D->E F Kinetic Analysis of Sensorgrams D->F E->C G Determine ka, kd, and Kd F->G

Caption: General workflow for SPR binding analysis.

Concluding Remarks

The strategic incorporation of fluorine into cyclobutyl-containing compounds offers a powerful approach for enhancing protein binding affinity. This "fluorine effect" is a result of a complex interplay of conformational control, primarily through the gauche effect, and modulation of physicochemical properties such as pKa and lipophilicity. By understanding these principles and employing robust biophysical techniques like ITC and SPR, researchers can rationally design and optimize fluorinated ligands with improved therapeutic potential. The case studies and experimental data presented in this guide underscore the importance of considering both the degree and stereochemistry of fluorination in drug discovery campaigns.

References

  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. Retrieved February 15, 2026, from [Link]

  • O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 571–581. [Link]

  • Linclau, B., & O'Hagan, D. (2016). The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition, 55(41), 12510-12521. [Link]

  • Gauche effect. (2023, November 28). In Wikipedia. [Link]

  • Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. [Link]

  • Xu, Z., Yang, Y., & Wang, S. (2014). Fluorine bonding--how does it work in protein-ligand interactions?. Journal of Chemical Information and Modeling, 54(2), 554-564. [Link]

  • Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. (n.d.). Brandeis University. Retrieved February 15, 2026, from [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]

  • Cierpicki, T., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of the American Chemical Society, 137(34), 10938-10941. [Link]

  • Anderson, J. E., & Popelier, P. L. A. (2021). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 125(1), 387-399. [Link]

  • Ahunovych, V., Klipkov, A. A., Bugera, M., Tarasenko, K., & Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 63(1), e202313689. [Link]

  • Iqbal, N., & Iqbal, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]

  • Fluorine in Pharmaceutical and Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved February 15, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Fluorocyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As research and development in pharmaceuticals and material science progresses, novel chemical entities like 2-(3-Fluorocyclobutyl)acetic acid are synthesized. While these compounds are key to innovation, their handling and disposal demand a rigorous, science-first approach to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Fluorocyclobutyl)acetic acid, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream safely, compliantly, and efficiently.

Hazard Characterization and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 2-(3-Fluorocyclobutyl)acetic acid may not be readily available, its chemical structure allows us to infer its primary hazards based on well-understood principles of chemistry and data from analogous compounds.

  • Corrosivity: The presence of the carboxylic acid functional group classifies this compound as an acid. Concentrated solutions will be corrosive and capable of causing skin and eye burns.[1][2] Under the EPA's Resource Conservation and Recovery Act (RCRA), wastes exhibiting a pH of ≤2 are considered characteristically hazardous for corrosivity.

  • Halogenated Organic Compound: The fluorine atom on the cyclobutyl ring places this molecule into the category of halogenated organic compounds.[3] This is a critical classification for waste disposal, as halogenated waste streams require specific treatment methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvent waste.[3][4] Mixing these waste streams can result in the entire container being classified as the more expensive and difficult-to-dispose-of halogenated waste.[5]

  • Toxicity: Based on data for structurally similar compounds like 2-(3,3-Difluorocyclobutyl)acetic acid, it is prudent to assume this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6][7][8]

Therefore, 2-(3-Fluorocyclobutyl)acetic acid waste must be managed as RCRA Hazardous Waste , specifically as a Halogenated Organic Acid Waste .

Table 1: Estimated Physicochemical and Hazard Data

Data is extrapolated from the non-fluorinated analog, Cyclobutyl-acetic acid, and general principles for fluorinated compounds. Users must independently verify properties for their specific material.

PropertyEstimated Value / InformationSource / Rationale
Chemical Formula C₆H₉FO₂---
Molecular Weight 132.13 g/mol ---
Physical State Likely a liquid or low-melting solid at STPBased on analogs like Cyclobutyl-acetic acid (liquid/oil).[9]
Primary Hazard Class Corrosive (Acid)Presence of carboxylic acid group.[1][2]
Secondary Hazard Class Irritant (Skin, Eye, Respiratory)Inferred from similar fluorinated and non-fluorinated analogs.[6][7]
EPA Waste Category Halogenated Organic WastePresence of fluorine atom.[3][4]
Incompatible Materials Strong Bases, Oxidizing Agents, Reducing AgentsStandard for carboxylic acids and organic compounds.[2][5][10]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate this waste, ensure all appropriate safety measures are in place. The causality is simple: proper containment and personal barriers are the first line of defense against chemical exposure.

  • Engineering Controls: All handling of 2-(3-Fluorocyclobutyl)acetic acid, including the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.[9]

  • Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and regulatory compliance from the point of generation to final pickup.

Step 1: Waste Segregation

This is the most critical step in the process. The principle of segregation is to prevent dangerous reactions and to ensure cost-effective, compliant disposal.

  • Action: Designate a specific waste container solely for "Halogenated Organic Acid Waste."

  • Causality:

    • Do NOT mix this waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[4][5] Doing so contaminates the entire volume, leading to significantly higher disposal costs.[5]

    • Do NOT mix with bases (e.g., sodium hydroxide, amines). This can cause a violent exothermic neutralization reaction.[3][10]

    • Do NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates).[10]

    • Do NOT dispose of this chemical down the drain.[4][12] This is a violation of EPA regulations.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Action: Select a container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a screw-top cap that can be securely fastened.[10] Plastic bottles are often preferred over glass for hazardous waste storage to minimize the risk of breakage.[12]

  • Causality: The container must not react with or be degraded by the acidic and organic nature of the waste.[10] A secure, vapor-tight cap is required to prevent the release of fumes and to avoid spills.[4] Keep the container closed at all times except when actively adding waste.[4][10]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • Action: Before the first drop of waste is added, affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[4][12]

  • The label must include:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "2-(3-Fluorocyclobutyl)acetic acid" . Do not use abbreviations, acronyms, or chemical formulas.[4][12] If it is a mixture, list all components and their approximate percentages.[5][12]

    • The accumulation start date (the date the first drop of waste was added).

    • The specific hazards associated with the waste (e.g., "Corrosive," "Halogenated").

    • Your name, department, and lab number.[12]

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Labs that generate hazardous waste must have a designated SAA.[10]

  • Action: Store the properly labeled and closed waste container in your designated SAA. This area must be at or near the point of generation and under the control of the lab personnel.

  • Causality: The SAA ensures that hazardous waste is stored safely and in a controlled manner prior to pickup. According to regulations, you can accumulate waste in an SAA until the container is full or for up to one year, whichever comes first.[10] Once a container is full, it must be removed from the SAA within three days.[10]

Step 5: Arranging for Disposal

Disposal must be handled through a licensed and approved channel.

  • Action: Once your waste container is full or you are ready for a pickup, contact your institution's EHS office.[12] You will likely need to submit a chemical waste collection request form, either online or on paper.[12]

  • Causality: EHS is responsible for collecting the waste and ensuring it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA and Department of Transportation (DOT) regulations.[13]

Spill and Decontamination Procedures

A trustworthy protocol must account for accidents.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Collect the contaminated absorbent material using non-sparking tools.[9]

    • Place the collected material into a separate, sealable container. Label it as "Spill Debris containing 2-(3-Fluorocyclobutyl)acetic acid" and dispose of it as hazardous waste.

    • Decontaminate the spill surface with soap and water.[11]

  • Contaminated Glassware:

    • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

    • Crucially, this rinse solvent must be collected and disposed of as halogenated organic waste.

    • After the initial rinse, the glassware can be cleaned using standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Fluorocyclobutyl)acetic acid waste.

G Disposal Workflow for 2-(3-Fluorocyclobutyl)acetic acid A Waste Generation (2-(3-Fluorocyclobutyl)acetic acid) B Characterize Waste - Halogenated - Organic Acid (Corrosive) A->B C Select Compatible Container (e.g., HDPE with Screw Cap) B->C D Affix Hazardous Waste Label (BEFORE adding waste) C->D E Add Waste to Container (in Fume Hood, with PPE) D->E F Is this the first drop of waste? E->F G Record Accumulation Start Date F->G Yes H Store in Satellite Accumulation Area (Keep container closed) F->H No G->H I Is container full OR has it been > 1 year? H->I I->E No (Continue to add waste) J Contact EHS for Pickup (Submit Waste Form) I->J Yes K EHS transports to licensed disposal facility J->K

Caption: Decision workflow for compliant hazardous waste disposal.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. (2022-07-12). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. (2025-05-30). [Link]

  • 2-Cyclobutylacetic Acid. PubChem, National Institutes of Health. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. (2024-10-20). [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • 2-(3,3-Difluorocyclobutyl)acetic acid. PubChem, National Institutes of Health. [Link]

  • Standard Operating Procedure - Glacial Acetic Acid. University of California, Merced. [Link]

  • How to Dispose of Acetic Acid. Lab Alley. (2025-02-01). [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

Sources

Personal protective equipment for handling 2-(3-Fluorocyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational manual for the safe handling, usage, and disposal of 2-(3-Fluorocyclobutyl)acetic acid .[1][2] It is designed for researchers and drug development professionals who require immediate, actionable safety protocols without redundant theoretical filler.[1]

Part 1: Risk Assessment & Hazard Identification

Compound Profile:

  • Chemical Name: 2-(3-Fluorocyclobutyl)acetic acid[1][2][3]

  • Functional Class: Fluorinated Cycloalkane Carboxylic Acid[1]

  • Physical State: Solid (typically white to off-white crystalline powder)[1][2]

  • Primary Hazards: Skin Irritation (Category 2), Serious Eye Damage/Irritation (Category 1/2A), Specific Target Organ Toxicity - Respiratory (Category 3).[1][2]

Expert Insight: Unlike simple aliphatic acids, the fluorinated cyclobutyl ring introduces unique lipophilicity and metabolic stability.[1] While not as acutely toxic as


-fluorinated acids (e.g., fluoroacetic acid), this compound must be treated as a severe eye hazard  and a potent skin irritant .[1][2] The C-F bond stability necessitates specific high-temperature incineration for disposal to prevent environmental persistence.[2][4]
Hazard Summary Table
Hazard ClassGHS CategorySignal WordHazard Statement
Eye Damage Cat. 1DANGER H318: Causes serious eye damage.[1][2][5][6]
Skin Irritation Cat. 2WARNING H315: Causes skin irritation.[1][2][7][8]
STOT-SE Cat. 3WARNING H335: May cause respiratory irritation.[1][2][5][7][8]
Acute Tox. Cat.[1][2] 4 (Oral)WARNING H302: Harmful if swallowed (Predicted).[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix designed for fluorinated organic acids.[1]

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Minimum 5 mil) or NeoprenePermeation Defense: Organic acids can degrade thin latex.[1][2] Nitrile offers superior chemical resistance.[1][2] Double gloving provides a "sacrificial layer" allowing safe removal upon contamination.[1][2]
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders.[1][2]Particulate Risk: Fine crystalline powders can bypass side shields.[1][2] Acidic dust in the eye causes immediate, severe corneal damage.[1]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Fallback:[1][2] N95/P100 Respirator (only if hood unavailable)Inhalation Toxicity: Fluorinated motifs can trigger severe mucosal irritation.[1][2] Engineering controls (hood) are primary; respirators are secondary.[1][2]
Body Lab Coat (Buttoned, Cotton/Poly blend) + Chemical Apron Splash Protection: Synthetic aprons prevent acid penetration that would otherwise soak through cotton lab coats.[1][2]

Part 3: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the critical path for safe handling, emphasizing containment at every stage.

SafeHandlingWorkflow cluster_containment Engineering Controls (Fume Hood) Storage 1. Storage (Desiccated, 2-8°C) Weighing 2. Weighing (Analytical Balance in Hood) Storage->Weighing Acclimatize to RT Transfer 3. Transfer (Solid Addition Funnel) Weighing->Transfer Anti-static Gun Use Reaction 4. Reaction Setup (Inert Atmosphere) Transfer->Reaction Slow Addition Waste 5. Waste Segregation (Fluorinated Stream) Reaction->Waste Quench & Separate

Figure 1: Operational workflow ensuring continuous containment within engineering controls.

Step-by-Step Protocol
1. Preparation & Weighing
  • Environment: All weighing must occur inside a certified chemical fume hood.[1] Air currents can disperse light powders; use a draft shield on the balance.[1]

  • Static Control: Fluorinated solids are often static-prone.[2] Use an anti-static gun or ionizer bar to prevent "flying powder" during transfer.[1]

  • Technique:

    • Place a tared weighing boat or vial inside the hood.[1]

    • Transfer solid using a clean spatula.[1] Do not pour directly from the stock bottle.

    • Immediately recap the stock bottle to prevent moisture absorption (hygroscopic potential).[1][2]

2. Reaction Setup
  • Solvent Compatibility: The compound is soluble in DCM, THF, and Methanol.[1] Avoid strong bases during initial dissolution to prevent uncontrolled exotherms.[1]

  • Addition: If adding as a solid to a reaction mixture, use a solid addition funnel (e.g., screw-drive) to maintain a closed system.[1][2]

  • Inert Atmosphere: While not strictly pyrophoric, maintaining a Nitrogen or Argon blanket is Best Practice to prevent hydrolysis or oxidative degradation.[1]

3. Decontamination of Tools
  • Immediate Wash: Wipe spatulas and glassware with a paper towel soaked in saturated Sodium Bicarbonate (

    
    ) solution before removing them from the hood.[1] This neutralizes residual acid.[1][2]
    

Part 4: Emergency Response

Self-Validating Response System:

  • Skin Contact:

    • Brush: Gently brush off dry powder (do not wet initially to avoid spreading concentrated acid).[1][2]

    • Flush: Rinse with water for 15 minutes.

    • Verify: Check pH of skin surface with litmus paper if irritation persists.[1]

  • Eye Contact:

    • Irrigate: Use eyewash station immediately for 15 minutes.[1][2][9]

    • Hold: Force eyelids open.

    • Seek: Medical attention is mandatory for acidic eye exposure.[1][2][6]

Spill Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with wet paper towel to prevent dust Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb Liquid->ActionLiquid Neutralize Clean surface with Sat. NaHCO3 ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Bag as Hazardous Waste (Label: Fluorinated Acid) Neutralize->Disposal

Figure 2: Decision logic for managing spills based on physical state.

Part 5: Waste Disposal & Deactivation

Crucial Environmental Compliance: Fluorinated compounds are persistent.[1][4] NEVER dispose of this compound down the drain.

  • Segregation: Collect all solid and liquid waste in a container explicitly labeled "Halogenated Organic Solvents/Solids" .

  • Labeling: The label must specify "Contains Organic Fluorine".[1] This signals to the waste management facility that High-Temperature Incineration (not standard fuel blending) is required to break the C-F bonds.[1][2]

  • Container: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but prone to breakage; metal is prohibited due to corrosion risk.[1]

References

  • PubChem. (2025).[1][2] 2-(3,3-Difluorocyclobutyl)acetic acid (Compound Summary). National Library of Medicine.[1] [Link][1][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.